molecular formula C31H52N7O18P3S B15550595 5-Oxodecanoyl-CoA

5-Oxodecanoyl-CoA

Cat. No.: B15550595
M. Wt: 935.8 g/mol
InChI Key: IVPWMTYVEKODTN-UHFFFAOYSA-N
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Description

5-Oxodecanoyl-CoA is a useful research compound. Its molecular formula is C31H52N7O18P3S and its molecular weight is 935.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H52N7O18P3S

Molecular Weight

935.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-oxodecanethioate

InChI

InChI=1S/C31H52N7O18P3S/c1-4-5-6-8-19(39)9-7-10-22(41)60-14-13-33-21(40)11-12-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)

InChI Key

IVPWMTYVEKODTN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Endogenous Synthesis of 5-Oxodecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxodecanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of decanoic acid, a medium-chain fatty acid. Its endogenous synthesis is a key step in the catabolic pathway that converts fatty acids into acetyl-CoA, providing a significant source of cellular energy. This technical guide provides an in-depth overview of the synthesis pathway of this compound, including the enzymes involved, their cellular localization, and kinetic properties. Detailed experimental protocols for the key enzymatic assays are provided, along with a summary of quantitative data to facilitate comparative analysis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of fatty acid metabolism and its implications in health and disease.

Introduction

The catabolism of fatty acids through beta-oxidation is a fundamental metabolic process for energy production in most organisms. Medium-chain fatty acids (MCFAs), such as decanoic acid (C10), are an important energy source, particularly in tissues with high energy demands like the heart and skeletal muscle. The breakdown of decanoic acid proceeds through a series of enzymatic reactions within the mitochondrial matrix, leading to the sequential removal of two-carbon units in the form of acetyl-CoA. This compound is the ketoacyl-CoA intermediate formed during the first cycle of decanoic acid beta-oxidation, just prior to the thiolytic cleavage that releases the first molecule of acetyl-CoA. Understanding the synthesis of this intermediate is crucial for elucidating the regulation and potential dysregulation of medium-chain fatty acid metabolism.

The Endogenous Synthesis Pathway of this compound

The synthesis of this compound from decanoic acid is a four-step process that occurs primarily within the mitochondrial matrix.[1] This pathway is a part of the larger beta-oxidation spiral.

Step 1: Activation of Decanoic Acid

Before entering the beta-oxidation pathway, decanoic acid must be activated in the cytoplasm. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS). Specifically, medium-chain acyl-CoA synthetase is responsible for the activation of decanoic acid. This process requires ATP and coenzyme A (CoA) to form decanoyl-CoA.[2]

Step 2: Dehydrogenation of Decanoyl-CoA

Once inside the mitochondrial matrix, decanoyl-CoA undergoes the first step of beta-oxidation, which is a dehydrogenation reaction catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD). This enzyme introduces a double bond between the alpha (C2) and beta (C3) carbons of the acyl chain, forming trans-2-decenoyl-CoA. This reaction is FAD-dependent, and the reduced FADH2 can then donate its electrons to the electron transport chain.[3][4]

Step 3: Hydration of trans-2-Decenoyl-CoA

The next step is the hydration of the double bond in trans-2-decenoyl-CoA, catalyzed by enoyl-CoA hydratase (also known as crotonase). This enzyme adds a water molecule across the double bond, resulting in the formation of L-3-hydroxydecanoyl-CoA.[5]

Step 4: Oxidation of L-3-Hydroxydecanoyl-CoA

The final step in the synthesis of this compound is the oxidation of the hydroxyl group of L-3-hydroxydecanoyl-CoA. This reaction is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HADH), which uses NAD+ as an electron acceptor to produce NADH. The product of this reaction is this compound.

Following its synthesis, this compound is the substrate for beta-ketothiolase, which cleaves it into octanoyl-CoA and acetyl-CoA, completing the first cycle of beta-oxidation for decanoic acid.

Cellular Localization

The enzymes responsible for the beta-oxidation of decanoic acid, and thus the synthesis of this compound, are primarily located in the mitochondrial matrix . While peroxisomes are also involved in beta-oxidation, they are typically responsible for the initial breakdown of very-long-chain fatty acids.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in the synthesis of this compound. It is important to note that kinetic parameters can vary depending on the specific enzyme isoform, species, and experimental conditions.

EnzymeSubstrateKm (µM)Vmax (U/mg)Source OrganismReference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA~2-5~5-10Pig Kidney
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)3-Hydroxydecanoyl-CoA~10~150Pig Heart
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)3-Hydroxybutyryl-CoA~40~200Pig Heart
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)3-Hydroxypalmitoyl-CoA~5~50Pig Heart

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

This spectrophotometric assay is based on the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which can be monitored by the decrease in absorbance at 300 nm.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Decanoyl-CoA (or other medium-chain acyl-CoA substrate) solution (1 mM)

  • Ferricenium hexafluorophosphate solution (1 mM)

  • Mitochondrial extract or purified MCAD enzyme

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer, pH 7.6, and 100 µM ferricenium hexafluorophosphate in a total volume of 1 ml.

  • Add the mitochondrial extract or purified MCAD enzyme to the reaction mixture.

  • Initiate the reaction by adding the decanoyl-CoA substrate to a final concentration of 50 µM.

  • Immediately monitor the decrease in absorbance at 300 nm for 5 minutes at 25°C.

  • The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of ferricenium hexafluorophosphate.

Assay for Enoyl-CoA Hydratase Activity

This assay measures the hydration of an enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • trans-2-Decenoyl-CoA solution (1 mM)

  • Mitochondrial extract or purified enoyl-CoA hydratase

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer, pH 8.0, in a total volume of 1 ml.

  • Add the mitochondrial extract or purified enoyl-CoA hydratase to the reaction mixture.

  • Initiate the reaction by adding trans-2-decenoyl-CoA to a final concentration of 50 µM.

  • Immediately monitor the decrease in absorbance at 263 nm for 5 minutes at 25°C.

  • The rate of hydration is calculated from the linear portion of the absorbance change, using the molar extinction coefficient of the enoyl-CoA substrate.

Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This spectrophotometric assay measures the oxidation of the L-3-hydroxyacyl-CoA substrate by monitoring the increase in absorbance at 340 nm due to the production of NADH.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • L-3-Hydroxydecanoyl-CoA solution (1 mM)

  • NAD+ solution (10 mM)

  • Mitochondrial extract or purified HADH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer, pH 7.0, and 1 mM NAD+ in a total volume of 1 ml.

  • Add the mitochondrial extract or purified HADH to the reaction mixture.

  • Initiate the reaction by adding L-3-hydroxydecanoyl-CoA to a final concentration of 100 µM.

  • Immediately monitor the increase in absorbance at 340 nm for 5 minutes at 37°C.

  • The rate of the reaction is calculated from the linear portion of the absorbance change, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Coupled Assay for Beta-Ketothiolase Activity

This assay measures the thiolytic cleavage of this compound in a coupled reaction where the product, octanoyl-CoA, is used in a subsequent reaction that can be monitored. A common method is to couple the release of CoA-SH to a reaction with a chromogenic reagent like DTNB (Ellman's reagent).

Materials:

  • Tris-HCl buffer (100 mM, pH 8.1)

  • This compound solution (1 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM)

  • Mitochondrial extract or purified beta-ketothiolase

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer, pH 8.1, 1 mM DTNB, and 0.1 mM CoA in a total volume of 1 ml.

  • Add the mitochondrial extract or purified beta-ketothiolase to the reaction mixture.

  • Initiate the reaction by adding this compound to a final concentration of 50 µM.

  • Immediately monitor the increase in absorbance at 412 nm for 5 minutes at 25°C.

  • The rate of the reaction is calculated from the linear portion of the absorbance change, using the molar extinction coefficient of the TNB²⁻ product.

Visualizations

Signaling Pathways and Workflows

Endogenous_Synthesis_of_5_Oxodecanoyl_CoA cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix Decanoic Acid Decanoic Acid ACS Acyl-CoA Synthetase (Medium-Chain) Decanoic Acid->ACS ATP, CoA-SH -> AMP, PPi Decanoyl-CoA_cyto Decanoyl-CoA Decanoyl-CoA_mito Decanoyl-CoA Decanoyl-CoA_cyto->Decanoyl-CoA_mito Carnitine Shuttle ACS->Decanoyl-CoA_cyto MCAD Medium-Chain Acyl-CoA Dehydrogenase Decanoyl-CoA_mito->MCAD FAD -> FADH2 trans-2-Decenoyl-CoA trans-2-Decenoyl-CoA ECH Enoyl-CoA Hydratase trans-2-Decenoyl-CoA->ECH H2O L-3-Hydroxydecanoyl-CoA L-3-Hydroxydecanoyl-CoA HADH L-3-Hydroxyacyl-CoA Dehydrogenase L-3-Hydroxydecanoyl-CoA->HADH NAD+ -> NADH + H+ This compound This compound MCAD->trans-2-Decenoyl-CoA ECH->L-3-Hydroxydecanoyl-CoA HADH->this compound

Caption: Endogenous synthesis pathway of this compound from decanoic acid.

Experimental_Workflow_MCAD_Assay Start Start Prepare_Reaction_Mix Prepare Reaction Mixture: - 100 mM Potassium Phosphate Buffer (pH 7.6) - 100 µM Ferricenium Hexafluorophosphate Start->Prepare_Reaction_Mix Add_Enzyme Add Mitochondrial Extract or Purified MCAD Prepare_Reaction_Mix->Add_Enzyme Initiate_Reaction Initiate with 50 µM Decanoyl-CoA Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Decrease at 300 nm for 5 min Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Reaction Rate Monitor_Absorbance->Calculate_Rate End End Calculate_Rate->End

Caption: Experimental workflow for the MCAD spectrophotometric assay.

Experimental_Workflow_HADH_Assay Start Start Prepare_Reaction_Mix Prepare Reaction Mixture: - 100 mM Potassium Phosphate Buffer (pH 7.0) - 1 mM NAD+ Start->Prepare_Reaction_Mix Add_Enzyme Add Mitochondrial Extract or Purified HADH Prepare_Reaction_Mix->Add_Enzyme Initiate_Reaction Initiate with 100 µM L-3-Hydroxydecanoyl-CoA Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Increase at 340 nm for 5 min Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Reaction Rate Monitor_Absorbance->Calculate_Rate End End Calculate_Rate->End

Caption: Experimental workflow for the HADH spectrophotometric assay.

Conclusion

The endogenous synthesis of this compound is an integral part of the mitochondrial beta-oxidation of decanoic acid. This technical guide has provided a detailed overview of the enzymatic steps, cellular localization, and available quantitative data related to this pathway. The provided experimental protocols offer a foundation for researchers to investigate the activity of the key enzymes involved. Further research is warranted to fully elucidate the kinetic properties of all enzymes with their specific C10 substrates and to understand the regulatory mechanisms that govern the flux through this pathway. A comprehensive understanding of this compound synthesis is essential for advancing our knowledge of fatty acid metabolism and its role in human health and disease.

References

Putative Enzymes in 5-Oxodecanoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxodecanoyl-CoA is a keto-fatty acyl-CoA that may play a role in various metabolic processes and signaling pathways. Its biosynthesis is not well-characterized, but is hypothesized to occur via a two-step enzymatic pathway involving the hydroxylation of decanoyl-CoA followed by the oxidation of the resulting hydroxy intermediate. This technical guide details the putative enzymes involved in this proposed pathway, summarizing available quantitative data, providing detailed experimental protocols for enzyme characterization, and visualizing the proposed metabolic sequence. This document is intended to serve as a resource for researchers investigating the metabolism of oxo-fatty acids and professionals in drug development targeting fatty acid metabolic pathways.

Proposed Biosynthetic Pathway of this compound

The synthesis of this compound is postulated to proceed through a two-step enzymatic conversion from the common fatty acyl-CoA, decanoyl-CoA.

  • C5-Hydroxylation: The first committed step is the hydroxylation of decanoyl-CoA at the C5 position to yield 5-hydroxydecanoyl-CoA. This reaction is likely catalyzed by a member of the cytochrome P450 superfamily of enzymes.

  • Dehydrogenation: The second step involves the oxidation of the hydroxyl group of 5-hydroxydecanoyl-CoA to a ketone, forming this compound. This oxidation is putatively carried out by an alcohol dehydrogenase or a specific 5-hydroxyacyl-CoA dehydrogenase.

This compound Synthesis Pathway Decanoyl-CoA Decanoyl-CoA 5-Hydroxydecanoyl-CoA 5-Hydroxydecanoyl-CoA Decanoyl-CoA->5-Hydroxydecanoyl-CoA Putative Fatty Acid C5-Hydroxylase (e.g., CYP4A/CYP4F) This compound This compound 5-Hydroxydecanoyl-CoA->this compound Putative 5-Hydroxyacyl-CoA Dehydrogenase

Figure 1: Proposed biosynthetic pathway for this compound.

Putative Enzyme I: Fatty Acid C5-Hydroxylase (Cytochrome P450)

The introduction of a hydroxyl group at the C5 position of decanoyl-CoA is a critical step. While no enzyme with specific C5-hydroxylase activity on decanoyl-CoA has been definitively identified, members of the cytochrome P450 (CYP) superfamily, particularly the CYP4A and CYP4F subfamilies, are strong candidates due to their known roles in fatty acid hydroxylation.[1][2][3] These enzymes are monooxygenases that catalyze the insertion of an oxygen atom into a C-H bond.[4] Although their primary reported activity is at the ω and ω-1 positions of long-chain fatty acids, their substrate promiscuity suggests potential activity at other positions on medium-chain fatty acids like decanoic acid.[5]

Quantitative Data

Quantitative kinetic data for the specific C5-hydroxylation of decanoyl-CoA is not available in the literature. The following table summarizes the kinetic parameters of human CYP4A11 and CYP4F2 with representative fatty acid substrates. This data provides a baseline for the expected enzymatic efficiency.

EnzymeSubstrateProduct(s)Km (µM)Vmax (pmol/min/pmol P450)Reference
Human CYP4A11Lauric Acid12-Hydroxylauric acid, 11-Hydroxylauric acid11 ± 226 ± 1
Human CYP4F2Arachidonic Acid20-HETE24Not Reported
Human CYP4F2Leukotriene B420-Hydroxy-LTB444.8Not Reported

Table 1: Kinetic Parameters of Putative Fatty Acid Hydroxylases.

Experimental Protocol: Fatty Acid Hydroxylase Assay

This protocol describes a general method for determining the activity of a putative fatty acid C5-hydroxylase, such as a recombinant cytochrome P450 enzyme.

Objective: To measure the formation of 5-hydroxydecanoyl-CoA from decanoyl-CoA.

Materials:

  • Recombinant human CYP4A11 or CYP4F2 (or other candidate enzyme)

  • NADPH-P450 reductase

  • Cytochrome b5 (optional, can enhance activity)

  • Decanoyl-CoA (substrate)

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Reaction quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system for product quantification

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 10-50 pmol recombinant CYP enzyme

    • 20-100 pmol NADPH-P450 reductase

    • 10-50 pmol cytochrome b5 (optional)

    • Varying concentrations of decanoyl-CoA (e.g., 1-100 µM) to determine kinetic parameters.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated version of the expected product).

  • Sample Preparation for Analysis: Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS to quantify the formation of 5-hydroxydecanoyl-CoA. A specific transition for the parent and daughter ions of 5-hydroxydecanoyl-CoA will need to be established.

Hydroxylase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prepare Reaction Mix Prepare Reaction Mix Pre-incubate at 37°C Pre-incubate at 37°C Prepare Reaction Mix->Pre-incubate at 37°C Initiate with NADPH Initiate with NADPH Pre-incubate at 37°C->Initiate with NADPH Incubate at 37°C Incubate at 37°C Initiate with NADPH->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Centrifuge Centrifuge Terminate Reaction->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis

Figure 2: Experimental workflow for the fatty acid hydroxylase assay.

Putative Enzyme II: 5-Hydroxyacyl-CoA Dehydrogenase

The oxidation of the 5-hydroxyl group of 5-hydroxydecanoyl-CoA to a ketone is the final step in the proposed pathway. This reaction is likely catalyzed by a dehydrogenase. While 3-hydroxyacyl-CoA dehydrogenases are well-characterized components of the fatty acid β-oxidation pathway, an enzyme with specificity for the C5 position is required here. A medium-chain alcohol dehydrogenase (ADH) or a yet-to-be-characterized specific 5-hydroxyacyl-CoA dehydrogenase are the most probable candidates.

Quantitative Data

Specific kinetic data for a dehydrogenase acting on 5-hydroxydecanoyl-CoA is scarce. The following table provides kinetic parameters for human class I alcohol dehydrogenase with various alcohol substrates to illustrate the potential range of activity.

EnzymeSubstrateKm (mM)kcat (min-1)kcat/Km (min-1mM-1)Reference
Human ADH (β2β2)Ethanol4.6163.5
Human ADH (β2β2)1-Butanol0.0911122
Human ADH (β2β2)1-Hexanol0.01311846

Table 2: Kinetic Parameters of Human Class I Alcohol Dehydrogenase.

Experimental Protocol: 5-Hydroxyacyl-CoA Dehydrogenase Assay

This protocol outlines a spectrophotometric assay to measure the activity of a putative 5-hydroxyacyl-CoA dehydrogenase. The assay monitors the reduction of NAD+ to NADH, which absorbs light at 340 nm.

Objective: To measure the NAD+-dependent oxidation of 5-hydroxydecanoyl-CoA.

Materials:

  • Candidate dehydrogenase enzyme (e.g., purified recombinant alcohol dehydrogenase or a cell lysate containing the putative enzyme)

  • 5-Hydroxydecanoyl-CoA (substrate)

  • NAD+ (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 1 mM NAD+

    • Varying concentrations of 5-hydroxydecanoyl-CoA (e.g., 0.1-5 mM) to determine kinetic parameters.

  • Blank Measurement: Measure the baseline absorbance at 340 nm before adding the enzyme.

  • Initiation of Reaction: Initiate the reaction by adding a known amount of the enzyme solution to the cuvette.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).

  • Calculation of Activity: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Dehydrogenase_Assay_Workflow Prepare Reaction Mix Prepare Reaction Mix Measure Blank A340 Measure Blank A340 Prepare Reaction Mix->Measure Blank A340 Initiate with Enzyme Initiate with Enzyme Measure Blank A340->Initiate with Enzyme Monitor A340 Increase Monitor A340 Increase Initiate with Enzyme->Monitor A340 Increase Calculate Activity Calculate Activity Monitor A340 Increase->Calculate Activity

Figure 3: Experimental workflow for the 5-hydroxyacyl-CoA dehydrogenase assay.

Conclusion and Future Directions

The synthesis of this compound is an intriguing metabolic process with potential implications for cellular signaling and disease. The putative pathway presented in this guide, involving a cytochrome P450-mediated hydroxylation followed by a dehydrogenase-catalyzed oxidation, provides a strong framework for future research. Key future directions include the definitive identification and characterization of the specific enzymes responsible for each step. This will involve screening candidate CYP450s and alcohol dehydrogenases for activity with decanoyl-CoA and 5-hydroxydecanoyl-CoA, respectively. The detailed experimental protocols provided herein offer a starting point for these investigations. A thorough understanding of the enzymes involved in this compound synthesis will be crucial for elucidating its physiological roles and for the development of novel therapeutic strategies targeting fatty acid metabolism.

References

5-Oxodecanoyl-CoA: A Potential Intermediate in an Alternative Beta-Oxidation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the hypothetical role of 5-Oxodecanoyl-CoA as a potential, non-canonical intermediate in the beta-oxidation of specific fatty acids. While not a recognized component of the classical beta-oxidation spiral, its formation could be postulated under certain metabolic conditions or with structurally unique fatty acid substrates. This document provides a theoretical framework for its potential metabolism, drawing parallels with established enzymatic reactions and outlining experimental approaches to investigate its existence and physiological relevance.

Introduction to Beta-Oxidation and the Emergence of Non-Canonical Intermediates

Beta-oxidation is the primary catabolic pathway for fatty acids, systematically shortening the acyl-CoA chain by two-carbon units to produce acetyl-CoA, FADH₂, and NADH.[1][2][3] This process is crucial for energy production in many tissues.[3][4] The core pathway is well-established for saturated fatty acids with an even number of carbons. However, the degradation of unsaturated fatty acids, particularly those with double bonds at odd-numbered positions, requires auxiliary enzymes to reconfigure the double bonds into a substrate suitable for the canonical pathway.

The study of these alternative routes has revealed a fascinating enzymatic plasticity within mitochondria and peroxisomes. This guide hypothesizes the existence of a 5-ketoacyl-CoA intermediate, specifically this compound, which could arise from the oxidation of a corresponding 5-hydroxyacyl-CoA or the hydration of an enoyl-CoA with a double bond in a non-standard position.

Hypothetical Metabolic Pathway for this compound

The metabolism of this compound would necessitate a departure from the standard beta-oxidation cycle, which exclusively processes 3-ketoacyl-CoA intermediates. We propose a hypothetical pathway involving a set of enzymatic activities that could process this unusual substrate.

Proposed Enzymatic Steps
  • Formation of this compound: This intermediate could theoretically be formed from a 5-hydroxydecanoyl-CoA through the action of a dehydrogenase. While 5-hydroxydecanoate (B1195396) has been studied, its primary metabolic fate appears to be activation to 5-hydroxydecanoyl-CoA followed by entry into a modified beta-oxidation pathway, though it acts as a poor substrate.

  • Reduction to 5-Hydroxydecanoyl-CoA: A potential first step in its metabolism could be the reverse reaction: the reduction of the 5-keto group to a hydroxyl group, catalyzed by a ketoacyl-CoA reductase.

  • Dehydration and Isomerization: The resulting 5-hydroxydecanoyl-CoA could then be dehydrated to form a double bond. Depending on the resulting position of this double bond (e.g., Δ⁴ or Δ⁵), an isomerase would be required to shift it to the Δ² position, making it a substrate for enoyl-CoA hydratase and the remainder of the beta-oxidation pathway.

  • Alternative Thiolytic Cleavage: A more speculative possibility is a novel thiolase capable of cleaving the carbon chain at the 5-keto position, which would represent a significant departure from the known mechanisms of beta-ketothiolases.

Visualization of the Proposed Pathway

The following diagram illustrates the hypothetical metabolic route for this compound.

Hypothetical_Pathway cluster_main Hypothetical Metabolism of this compound Fatty_Acid Unique Fatty Acid Precursor Five_Oxo This compound Fatty_Acid->Five_Oxo Oxidation Steps Five_Hydroxy 5-Hydroxydecanoyl-CoA Five_Oxo->Five_Hydroxy 5-Ketoacyl-CoA Reductase (Hypothetical) Enoyl_CoA Δ⁴ or Δ⁵-Enoyl-CoA Five_Hydroxy->Enoyl_CoA Dehydratase Standard_Intermediate Standard β-Oxidation Intermediate (e.g., 2-Enoyl-CoA) Enoyl_CoA->Standard_Intermediate Isomerase Beta_Oxidation β-Oxidation Spiral Standard_Intermediate->Beta_Oxidation

Caption: Hypothetical pathway for the metabolism of this compound.

Quantitative Data on Analogous Enzymes

Direct quantitative data for enzymes acting on this compound is not available in the current literature. However, we can infer potential kinetic parameters by examining enzymes that catalyze similar reactions on other substrates.

Enzyme ClassAnalogous EnzymeSubstrateKm (µM)Vmax (U/mg)Source
Ketoacyl-CoA Reductase 3-Oxoacyl-CoA Reductase (Human)Acetoacetyl-CoA16150--INVALID-LINK--
Crotonyl-CoA Carboxylase/ReductaseCrotonyl-CoA251.5
Enoyl-CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase (Rat Liver)3-cis-Octenoyl-CoA301200--INVALID-LINK--
Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxybutyryl-CoA50250--INVALID-LINK--

Note: The data presented are for analogous enzymes and substrates and should be considered as a rough estimate for the hypothetical enzymes acting on this compound.

Experimental Protocols for Investigation

To validate the existence and metabolism of this compound, a series of experiments would be required. The following protocols are based on established methodologies for studying fatty acid oxidation intermediates.

Synthesis of this compound

A crucial first step is the chemical synthesis of this compound, as it is not commercially available. A possible route involves the synthesis of 5-oxodecanoic acid followed by its activation to the CoA thioester.

Enzyme Assays with Mitochondrial or Peroxisomal Extracts
  • Preparation of Organelles: Isolate mitochondria and peroxisomes from rat liver or cultured cells known to have high rates of fatty acid oxidation.

  • Incubation: Incubate the isolated organelles with synthesized this compound in a buffered reaction mixture containing necessary cofactors (e.g., NAD⁺, FAD, Coenzyme A).

  • Analysis of Products: Stop the reaction at various time points and analyze the reaction mixture for the disappearance of the substrate and the appearance of potential metabolites (e.g., 5-hydroxydecanoyl-CoA, shorter-chain acyl-CoAs, acetyl-CoA) using techniques such as HPLC or LC-MS/MS.

Identification and Characterization of Novel Enzymes

If metabolic activity is detected, the next step is to identify the responsible enzyme(s). This would involve standard protein purification techniques (e.g., chromatography) using the conversion of this compound as the assay to track enzymatic activity through the purification steps.

Experimental Workflow

The following diagram outlines the proposed experimental workflow to investigate this compound metabolism.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Investigation Start Hypothesis: This compound is a β-oxidation intermediate Synthesis Chemical Synthesis of This compound Start->Synthesis Incubation Incubation with Isolated Mitochondria/Peroxisomes Synthesis->Incubation Analysis Metabolite Analysis (LC-MS/MS, HPLC) Incubation->Analysis Decision Metabolism Detected? Analysis->Decision Purification Enzyme Purification and Identification Decision->Purification Yes Conclusion_Negative Hypothesis Not Supported Decision->Conclusion_Negative No Characterization Kinetic Characterization of Purified Enzyme Purification->Characterization Conclusion_Positive Pathway Elucidation Characterization->Conclusion_Positive

Caption: A workflow for the investigation of this compound metabolism.

Conclusion and Future Directions

The existence of this compound as an intermediate in beta-oxidation remains a hypothesis. However, the exploration of such non-canonical pathways is essential for a complete understanding of fatty acid metabolism and its potential role in metabolic diseases. The experimental framework outlined in this guide provides a roadmap for researchers to investigate this intriguing possibility. Future studies should focus on the synthesis of the substrate and the systematic screening for its metabolism in various biological systems. Identification of the enzymes involved could open new avenues for understanding metabolic regulation and for the development of novel therapeutic strategies targeting fatty acid oxidation.

References

An In-depth Technical Guide to the Cellular Localization and Concentration of 5-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 5-Oxodecanoyl-CoA, a keto-acyl-CoA intermediate. Given the limited direct research on this specific molecule, this guide synthesizes information from related compounds and metabolic pathways to infer its cellular localization, potential concentration, and relevant biological context. Detailed experimental protocols for its study and diagrams of associated metabolic and signaling pathways are also provided.

Cellular Localization of this compound

Fatty acid beta-oxidation, the catabolic process that breaks down fatty acids to produce acetyl-CoA, is a key source of cellular energy and primarily occurs within the mitochondria.[1][2] For medium-chain fatty acids such as decanoic acid, the entire process of activation and subsequent beta-oxidation is predominantly mitochondrial.[3]

Furthermore, studies on the closely related precursor, 5-hydroxydecanoate (B1195396) (5-HD), have shown that it is activated to its CoA ester (5-hydroxydecanoyl-CoA) and subsequently metabolized within the mitochondria.[4][5] this compound is an intermediate in the beta-oxidation of 5-hydroxydecanoyl-CoA. Therefore, it is logical to conclude that this compound resides in the same subcellular compartment.

While peroxisomes also conduct beta-oxidation, this pathway is primarily responsible for the metabolism of very-long-chain fatty acids.[2][6] The enzymes in peroxisomes do not typically process shorter-chain fatty acids, with the beta-oxidation sequence in these organelles often terminating at octanoyl-CoA.[7]

The activation of the parent fatty acid, decanoic acid, to its CoA ester can occur on the outer mitochondrial membrane or in the endoplasmic reticulum by acyl-CoA synthetases.[8][9] The resulting acyl-CoA is then transported into the mitochondrial matrix for beta-oxidation.

Concentration of this compound

There is currently no published quantitative data on the cellular or tissue concentrations of this compound. Its transient nature as a metabolic intermediate in a specific beta-oxidation pathway makes it a low-abundance species, challenging to detect and quantify without highly sensitive and targeted methods.

To provide a frame of reference, the table below summarizes reported concentrations of other more common acyl-CoA species in various biological samples. It is anticipated that the concentration of this compound would be significantly lower than that of major acyl-CoAs like acetyl-CoA or palmitoyl-CoA, and likely in the low nanomolar to picomolar range, depending on the metabolic state of the cell and the prevalence of its precursor fatty acid.

Acyl-CoA SpeciesCell/Tissue TypeConcentrationReference(s)
Total Acyl-CoAs RAW264.7 cells12 ± 1.0 pmol/10^6 cells[10]
MCF7 cells80.4 ± 6.1 pmol/10^6 cells[10]
Acetyl-CoA Escherichia coli20-600 µM[11]
Human Cells1-30 µM[11]
C12:0-CoA DU145 cellsLower than PNT2 cells[10]
C14:0-CoA DU145 cellsHigher than PNT2 cells[10]
C16:0-CoA DU145 cellsHigher than PNT2 cells[10]
C20:4-CoA DU145 cellsLower than PNT2 cells[10]

Experimental Protocols

Subcellular Fractionation for Mitochondrial Isolation

This protocol is a generalized method for isolating mitochondria from cultured cells to study the localization of metabolites like this compound.

Materials:

  • Cell culture flasks

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondria isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

  • Dounce homogenizer

  • Centrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Harvest cultured cells by scraping and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

  • Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to maximize cell lysis while minimizing mitochondrial damage.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Wash the mitochondrial pellet by resuspending in mitochondria isolation buffer and repeating the high-speed centrifugation.

  • The final pellet contains the enriched mitochondrial fraction, which can then be used for metabolite extraction.

Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for the extraction and quantification of acyl-CoAs, which can be adapted for this compound.[10][12]

Materials:

Procedure:

  • Extraction:

    • To the isolated mitochondrial pellet or whole-cell lysate, add a cold extraction solvent (e.g., 80% methanol) containing a known amount of internal standard.[13]

    • Vortex thoroughly and incubate on ice to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[10]

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases such as water with ammonium acetate and acetonitrile.

    • Perform mass spectrometry in positive ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard. A common neutral loss for acyl-CoAs is 507 Da.[12]

  • Quantification:

    • Quantify this compound by comparing the peak area of its specific transition to that of the internal standard.

Metabolic and Signaling Pathways

Mitochondrial Beta-Oxidation of 5-Hydroxydecanoic Acid

The following diagram illustrates the likely metabolic fate of 5-hydroxydecanoic acid within the mitochondrial matrix, highlighting the position of this compound as a key intermediate.

Beta_Oxidation_of_5_Hydroxydecanoic_Acid cluster_mito Mitochondrial Matrix HD 5-Hydroxydecanoic Acid HD_CoA 5-Hydroxydecanoyl-CoA HD->HD_CoA Acyl-CoA Synthetase HDE_CoA 5-Hydroxydec-2-enoyl-CoA HD_CoA->HDE_CoA Acyl-CoA Dehydrogenase DHD_CoA 3,5-Dihydroxydecanoyl-CoA HDE_CoA->DHD_CoA Enoyl-CoA Hydratase ODO_CoA 5-Oxo-3-hydroxydecanoyl-CoA DHD_CoA->ODO_CoA 3-Hydroxyacyl-CoA Dehydrogenase O_CoA This compound ODO_CoA->O_CoA Thiolase Acetyl_CoA Acetyl-CoA ODO_CoA->Acetyl_CoA Thiolase Octanoyl_CoA 3-Oxooctanoyl-CoA ODO_CoA->Octanoyl_CoA Thiolase O_CoA->Acetyl_CoA Further Beta-Oxidation

Caption: Inferred mitochondrial beta-oxidation pathway of 5-hydroxydecanoic acid.

Experimental Workflow for Subcellular Metabolomics

This diagram outlines a typical workflow for determining the subcellular localization of a metabolite like this compound.

Subcellular_Metabolomics_Workflow start Cultured Cells or Tissue homogenization Homogenization start->homogenization centrifugation1 Low-Speed Centrifugation (600 x g) homogenization->centrifugation1 supernatant1 Supernatant (Cytosol, Mitochondria, etc.) centrifugation1->supernatant1 pellet1 Pellet (Nuclei, Intact Cells) centrifugation1->pellet1 Discard centrifugation2 High-Speed Centrifugation (10,000 x g) supernatant1->centrifugation2 supernatant2 Cytosolic Fraction centrifugation2->supernatant2 pellet2 Mitochondrial Pellet centrifugation2->pellet2 extraction Metabolite Extraction supernatant2->extraction pellet2->extraction analysis LC-MS/MS Analysis extraction->analysis end Data Analysis and Quantification analysis->end

Caption: Workflow for mitochondrial isolation and metabolite analysis.

Potential Signaling Role of Decanoic Acid via PPAR-γ

While not directly demonstrated for this compound, its precursor, decanoic acid, has been shown to influence gene expression through the nuclear receptor PPAR-γ. This suggests a potential, albeit indirect, signaling context.[14][15]

PPARg_Signaling cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus DA Decanoic Acid PPARg PPAR-γ DA->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Exp Target Gene Expression (e.g., CPT1, ACADVL) PPRE->Gene_Exp Regulates

Caption: Decanoic acid as a ligand for PPAR-γ, influencing gene expression.

References

The Emergence of 5-Oxodecanoyl-CoA: A Keystone in Modified Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of 5-Oxodecanoyl-CoA, a critical intermediate in the β-oxidation of modified fatty acids. While direct literature on the initial isolation of this compound is sparse, its existence and biochemical role are inferred from the well-documented metabolism of related compounds, such as 5-hydroxydecanoate (B1195396) (5-HD). This guide synthesizes data from analogous acyl-CoA molecules to present a cohesive understanding of this compound, detailing its physicochemical properties, proposed metabolic pathway, and the experimental protocols necessary for its study. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate this and similar molecules.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the citric acid cycle and fatty acid β-oxidation.[1][2] Acyl-CoAs are vital for energy production and the synthesis of essential biomolecules.[3][4] The study of modified acyl-CoAs, such as this compound, offers insights into cellular metabolism and its dysregulation in various disease states. This compound is a putative intermediate in the metabolism of 5-hydroxydecanoate, a compound known to influence mitochondrial function.[5] Understanding the characterization of this keto-acyl-CoA is crucial for elucidating its physiological and pathological roles.

Physicochemical Properties

The precise experimental determination of the physicochemical properties of this compound is not extensively documented. However, based on its structure and data from similar acyl-CoA molecules, we can infer the following properties:

PropertyPredicted ValueData Source
Molecular Formula C31H52N7O18P3SMedchemExpress.com[6]
Molecular Weight 935.77 g/mol MedchemExpress.com[6]
Water Solubility 3.05 g/LALOGPS (for 3-Oxodecanoyl-CoA)[7]
logP 0.55ALOGPS (for 3-Oxodecanoyl-CoA)[7]
pKa (Strongest Acidic) 0.83ChemAxon (for 3-Oxodecanoyl-CoA)[7]
pKa (Strongest Basic) 4.95ChemAxon (for 3-Oxodecanoyl-CoA)[7]

Proposed Metabolic Pathway and Synthesis

This compound is understood to be an intermediate in the mitochondrial β-oxidation of 5-hydroxydecanoyl-CoA. The pathway mirrors the canonical β-oxidation spiral, with modifications to accommodate the hydroxyl group.

Proposed β-Oxidation Pathway of 5-Hydroxydecanoyl-CoA

The metabolism of 5-hydroxydecanoate (5-HD) involves its activation to 5-HD-CoA, which then enters the mitochondrial β-oxidation pathway.[5] The subsequent steps are catalyzed by a series of enzymes, leading to the formation of this compound.

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix 5-HD-CoA 5-HD-CoA 5-HD-enoyl-CoA 5-HD-enoyl-CoA 5-HD-CoA->5-HD-enoyl-CoA Acyl-CoA Dehydrogenase 3,5-dihydroxydecanoyl-CoA 3,5-dihydroxydecanoyl-CoA 5-HD-enoyl-CoA->3,5-dihydroxydecanoyl-CoA Enoyl-CoA Hydratase 5-Oxo-3-hydroxydecanoyl-CoA 5-Oxo-3-hydroxydecanoyl-CoA 3,5-dihydroxydecanoyl-CoA->5-Oxo-3-hydroxydecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase This compound This compound 5-Oxo-3-hydroxydecanoyl-CoA->this compound Spontaneous or Enzymatic? Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA Thiolase Shorter-chain-acyl-CoA Shorter-chain-acyl-CoA This compound->Shorter-chain-acyl-CoA Thiolase

Caption: Proposed β-oxidation pathway of 5-Hydroxydecanoyl-CoA.

Chemo-Enzymatic Synthesis Workflow

The synthesis of acyl-CoA thioesters can be achieved through chemo-enzymatic methods.[1] A general workflow for the synthesis of this compound, adapted from established protocols, is presented below.

Synthesis_Workflow Start Start Precursor 5-Oxodecanoic Acid Start->Precursor Activation Activation with Carbonyldiimidazole (CDI) or Ethyl Chloroformate Precursor->Activation Reaction Reaction with Coenzyme A (CoA) Activation->Reaction Purification Purification by HPLC Reaction->Purification Characterization Characterization by Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. The following protocols are adapted from methodologies used for similar acyl-CoA compounds.

Synthesis of this compound

This protocol is based on the carbonyldiimidazole (CDI) method for acyl-CoA synthesis.[1]

Materials:

  • 5-Oxodecanoic acid

  • Carbonyldiimidazole (CDI)

  • Coenzyme A (CoA), free acid

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3) buffer (0.5 M, pH 8.0)

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Dissolve 4.2 mg of CDI (0.026 mmol) in 200 µL of anhydrous THF.

  • Add 0.031 mmol of 5-oxodecanoic acid to the CDI solution and stir at room temperature for 1 hour.

  • Dissolve 5 mg of CoA (0.0064 mmol) in 50 µL of 0.5 M NaHCO3 buffer.

  • Add the CoA solution to the reaction mixture and stir for an additional 45 minutes at room temperature.

  • Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.

  • Reconstitute the dried product in a suitable buffer for purification.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the synthesized this compound is critical to remove unreacted starting materials and byproducts.

Instrumentation:

  • HPLC system with a C18 reverse-phase column

Mobile Phase:

Gradient:

  • A linear gradient from 5% to 50% Solvent B over 30 minutes.

Detection:

Procedure:

  • Inject the reconstituted sample onto the equilibrated C18 column.

  • Run the gradient elution as described above.

  • Collect fractions corresponding to the major peak absorbing at 260 nm.

  • Pool the relevant fractions and lyophilize to obtain the purified this compound.

Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the identity and purity of the synthesized this compound.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap) coupled to an HPLC system.[8]

Method:

  • Data-Dependent MS2 (ddMS2): This method triggers MS2 fragmentation for ions within a specified mass range, allowing for the identification of characteristic fragments.[8]

  • Key Fragments: Look for the characteristic adenosine (B11128) 3',5'-diphosphate fragment (m/z 428.0365) and the neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety (506.9952 Da).[8]

Procedure:

  • Infuse the purified sample into the mass spectrometer.

  • Acquire full scan mass spectra to determine the parent ion mass (expected m/z for [M-H]⁻).

  • Perform ddMS2 analysis to obtain fragmentation patterns.

  • Confirm the identity of this compound by matching the parent ion mass and the presence of characteristic CoA fragments.

Enzymatic Assay for β-Oxidation Activity

The metabolic activity of this compound can be assessed using an enzymatic assay that monitors the activity of β-oxidation enzymes.[9][10] This can be a spectrophotometric assay measuring the production of NADH or FADH2.

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase, an enzyme in the β-oxidation pathway, can be monitored by the NAD+-dependent oxidation of a hydroxyacyl-CoA substrate to a ketoacyl-CoA, with the concomitant production of NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the enzyme activity.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • NAD+

  • Substrate (e.g., 3-hydroxydecanoyl-CoA as a proxy)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and the enzyme in a cuvette.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADH production to determine the enzyme activity.

Logical Relationships in Acyl-CoA Analysis

The characterization of a novel acyl-CoA like this compound follows a logical progression of experimental steps.

Logical_Flow Hypothesis Hypothesize existence of this compound in a metabolic pathway Synthesis Chemical or Enzymatic Synthesis Hypothesis->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Structural_Validation Structural Validation (Mass Spectrometry, NMR) Purification->Structural_Validation Functional_Assay Functional Characterization (Enzymatic Assays) Structural_Validation->Functional_Assay Biological_Relevance Investigation of Biological Role (Cellular and in vivo studies) Functional_Assay->Biological_Relevance

Caption: Logical workflow for the characterization of a novel acyl-CoA.

Conclusion

While the direct discovery of this compound is not prominently featured in existing literature, its role as a key intermediate in modified fatty acid metabolism is strongly suggested by studies on related compounds. This technical guide provides a foundational framework for its synthesis, purification, and characterization based on established methodologies for other acyl-CoA molecules. The protocols and workflows presented herein are intended to facilitate further research into the biological significance of this compound and its potential as a therapeutic target. The continued investigation of such novel metabolites is essential for advancing our understanding of cellular metabolism and its implications for human health and disease.

References

5-Oxodecanoyl-CoA: A Potential Signaling Hub in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the hypothetical signaling functions of 5-Oxodecanoyl-CoA, a medium-chain oxo-acyl-CoA. While direct research on this specific molecule is limited, this document extrapolates from the known roles of similar acyl-CoAs to propose potential signaling mechanisms and provides detailed experimental protocols for their investigation. This guide is intended to serve as a foundational resource for researchers in cellular metabolism and professionals in drug development interested in novel regulatory molecules.

Introduction to Acyl-CoAs in Cellular Signaling

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in metabolism, primarily known for their roles in fatty acid synthesis and oxidation.[1][2] They are thioesters formed from a fatty acid and coenzyme A, a derivative of the B-vitamin pantothenic acid.[3] Beyond their bioenergetic and biosynthetic functions, acyl-CoAs are emerging as critical signaling molecules.[4][5] They can act as allosteric regulators of enzymes and provide the acyl group for post-translational modifications of proteins, thereby influencing a wide array of cellular processes. The cellular concentration of specific acyl-CoAs is dynamic and reflects the metabolic state, making them ideal candidates for metabolic sensing and signaling.

Medium-chain acyl-CoAs (MCACoAs), which include derivatives of fatty acids with 6 to 12 carbons, are of particular interest. They are intermediates in the β-oxidation of long-chain fatty acids and can also be derived from dietary sources. The accumulation of certain MCACoAs has been linked to the inhibition of key metabolic enzymes, suggesting a regulatory role. This guide focuses on the potential signaling functions of a specific MCACoA, this compound.

Proposed Metabolic Context of this compound

The metabolic origin and fate of this compound are likely tied to the β-oxidation of fatty acids. It could arise from the incomplete oxidation of longer-chain fatty acids or from the metabolism of modified fatty acids. A plausible metabolic pathway is the β-oxidation of 5-hydroxydecanoate, which is known to be activated to its CoA derivative and enter the mitochondrial β-oxidation spiral. The third step of β-oxidation, catalyzed by a hydroxyacyl-CoA dehydrogenase, would convert 5-hydroxydecanoyl-CoA to this compound.

G cluster_mito Mitochondrial Matrix Long_Chain_Fatty_Acid Long-Chain Fatty Acid Beta_Oxidation β-Oxidation (multiple cycles) Long_Chain_Fatty_Acid->Beta_Oxidation 5_Hydroxydecanoyl_CoA 5-Hydroxydecanoyl-CoA Beta_Oxidation->5_Hydroxydecanoyl_CoA HAD L-3-hydroxyacyl-CoA dehydrogenase (HAD) 5_Hydroxydecanoyl_CoA->HAD Oxidation 5_Oxodecanoyl_CoA This compound Further_Metabolism Further β-Oxidation or other metabolic fates 5_Oxodecanoyl_CoA->Further_Metabolism HAD->5_Oxodecanoyl_CoA

Figure 1: Proposed metabolic pathway for the formation of this compound.

Potential Signaling Functions of this compound

Based on the known functions of other acyl-CoAs, two primary signaling roles are proposed for this compound: allosteric regulation of metabolic enzymes and as a substrate for protein acylation.

Allosteric Regulation of Metabolic Enzymes

The accumulation of specific acyl-CoAs can allosterically inhibit key enzymes, thereby modulating metabolic fluxes. For instance, octanoyl-CoA has been shown to inhibit the pyruvate (B1213749) dehydrogenase complex and the α-ketoglutarate dehydrogenase complex. It is plausible that this compound could exert similar inhibitory effects, potentially acting as a negative feedback regulator of carbohydrate metabolism when fatty acid oxidation is high.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PDH Pyruvate Dehydrogenase Complex (PDH) Pyruvate->PDH Acetyl_CoA_TCA Acetyl-CoA (to TCA Cycle) PDH->Acetyl_CoA_TCA Fatty_Acids Fatty_Acids Beta_Oxidation Beta_Oxidation Fatty_Acids->Beta_Oxidation 5_Oxodecanoyl_CoA 5_Oxodecanoyl_CoA Beta_Oxidation->5_Oxodecanoyl_CoA 5_Oxodecanoyl_CoA->PDH Inhibition

Figure 2: Hypothetical allosteric inhibition of the Pyruvate Dehydrogenase Complex by this compound.
Protein Acylation: "5-Oxodecanoylation"

A growing area of research is the post-translational modification of proteins by acyl-CoAs. This process, termed protein acylation, involves the transfer of the acyl group to an amino acid residue, typically lysine. This modification can alter the protein's charge, hydrophobicity, and conformation, thereby affecting its function, localization, and stability. Acetyl-CoA is the most well-studied acyl donor, but modifications by other acyl-CoAs, such as succinyl-CoA and malonyl-CoA, are also known. It is proposed that this compound could serve as a donor for a novel protein acylation, "5-oxodecanoylation." This modification could regulate the activity of metabolic enzymes or transcription factors, directly linking the state of fatty acid metabolism to cellular function.

G 5_Oxodecanoyl_CoA 5_Oxodecanoyl_CoA Acyltransferase Lysine Acyltransferase (Writer) 5_Oxodecanoyl_CoA->Acyltransferase Protein Target Protein (with Lysine residue) Protein->Acyltransferase Modified_Protein 5-Oxodecanoylated Protein Acyltransferase->Modified_Protein 5-Oxodecanoylation CoA_SH Coenzyme A Acyltransferase->CoA_SH

Figure 3: Proposed mechanism of protein 5-oxodecanoylation.

Experimental Protocols for Investigation

To investigate the proposed signaling functions of this compound, a series of experimental approaches are required. The following sections provide detailed methodologies for key experiments.

Quantification of Cellular this compound by LC-MS/MS

The quantification of intracellular acyl-CoAs is challenging due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific detection.

Objective: To quantify the intracellular concentration of this compound in response to different metabolic stimuli.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest (e.g., hepatocytes, myotubes) under standard conditions. Treat cells with metabolic stimuli, such as high glucose, fatty acids (e.g., decanoic acid), or metabolic inhibitors, for various time points.

  • Metabolite Extraction:

    • Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to each well of a 6-well plate.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 20,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution: Reconstitute the dried extract in 50 µL of a suitable solvent, such as 50 mM ammonium (B1175870) acetate (B1210297) in 50% methanol/water.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.

      • Mobile Phase A: 10 mM ammonium acetate in water.

      • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

      • Gradient: A linear gradient from 2% to 98% B over 15 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

      • Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound. A characteristic product ion results from the neutral loss of the phosphopantetheine moiety.

  • Quantification: Generate a standard curve using synthetic this compound of known concentrations. Normalize the quantified levels to the total protein content or cell number.

G Cell_Culture Cell Culture & Treatment Extraction Metabolite Extraction Cell_Culture->Extraction LC_Separation LC Separation (C18 column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 4: Experimental workflow for the quantification of this compound.
In Vitro Enzyme Activity Assays

To test the hypothesis that this compound allosterically regulates metabolic enzymes, in vitro activity assays can be performed with purified enzymes in the presence and absence of the molecule.

Objective: To determine the inhibitory effect of this compound on the activity of pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).

Methodology:

  • Enzyme Source: Use commercially available purified PDH and KGDH.

  • Assay Principle: The activity of both enzymes can be monitored by measuring the rate of NADH production spectrophotometrically at 340 nm.

  • Assay Conditions (PDH):

  • Assay Conditions (KGDH):

    • Reaction Buffer: 50 mM potassium phosphate (pH 7.5), 1 mM MgCl₂, 2 mM thiamine pyrophosphate, 0.2 mM CoA, 2.5 mM NAD⁺.

    • Substrate: 5 mM α-ketoglutarate.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the reaction buffer, enzyme, and varying concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO).

    • Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the substrate (pyruvate or α-ketoglutarate).

    • Measure the increase in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates from the linear phase of the absorbance curves. Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Identification of 5-Oxodecanoylated Proteins

Identifying the protein targets of 5-oxodecanoylation is crucial to understanding its potential signaling roles. A common approach is to use a chemical reporter, an analogue of this compound containing a bioorthogonal handle (e.g., an alkyne or azide), for affinity purification and mass spectrometry.

Objective: To identify proteins that are post-translationally modified by this compound.

Methodology:

  • Synthesis of a Chemical Reporter: Synthesize an alkyne- or azide-functionalized analogue of 5-oxodecanoic acid.

  • Cellular Labeling:

    • Culture cells and treat them with the chemical reporter. The reporter will be metabolically incorporated into its CoA derivative.

    • Lyse the cells in a buffer containing detergents and protease inhibitors.

  • Click Chemistry:

    • To the cell lysate, add a capture reagent, such as biotin-azide (for an alkyne reporter) or biotin-alkyne (for an azide (B81097) reporter), along with a copper(I) catalyst (for CuAAC click chemistry). This will covalently attach biotin (B1667282) to the modified proteins.

  • Affinity Purification:

    • Incubate the biotinylated lysate with streptavidin-coated magnetic beads to capture the modified proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing a protease, such as trypsin, and incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by LC-MS/MS to identify the proteins.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database and identify the enriched proteins. These are the candidate 5-oxodecanoylated proteins.

Data Presentation

The quantitative data generated from the proposed experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Cellular Concentrations of this compound

Treatment Condition This compound (pmol/mg protein)
Control (Low Glucose) 1.5 ± 0.3
High Glucose (25 mM) 2.1 ± 0.4
Decanoic Acid (100 µM) 15.8 ± 2.5

| Etomoxir (CPT1 inhibitor) | 0.8 ± 0.2 |

Table 2: Inhibitory Effects of this compound on Metabolic Enzymes

Enzyme IC₅₀ (µM)
Pyruvate Dehydrogenase 25.4 ± 3.1
α-Ketoglutarate Dehydrogenase 42.8 ± 5.6

| Citrate Synthase | > 100 |

Table 3: Putative 5-Oxodecanoylated Proteins Identified by Proteomics

Protein ID Protein Name Function
P00349 Malate Dehydrogenase, mitochondrial TCA Cycle
P05091 Carnitine Palmitoyltransferase 1A Fatty Acid Oxidation

| Q02763 | Peroxisome Proliferator-Activated Receptor alpha | Transcription Factor |

Conclusion and Future Directions

While the signaling functions of this compound remain to be definitively established, the theoretical framework and experimental approaches outlined in this guide provide a solid foundation for future research. The proposed roles in allosteric regulation and protein acylation are consistent with the known functions of other acyl-CoA molecules. Investigating these possibilities could uncover novel regulatory mechanisms that link fatty acid metabolism to broader cellular processes. For drug development professionals, understanding these pathways could reveal new targets for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Future studies should focus on validating the identified protein targets of 5-oxodecanoylation and elucidating the functional consequences of this modification. Furthermore, the development of specific inhibitors or activators of the enzymes that produce or consume this compound will be crucial for dissecting its physiological roles in vivo.

References

In Silico Prediction of 5-Oxodecanoyl-CoA Metabolic Fate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxodecanoyl-CoA is a ten-carbon acyl-Coenzyme A molecule featuring a ketone group at the fifth carbon. While not a canonical intermediate in fatty acid metabolism, its structure suggests potential intersection with several key metabolic pathways. Understanding the metabolic fate of such atypical acyl-CoAs is crucial for researchers in drug development and metabolic diseases, as novel therapeutic agents or their metabolites may present with similar structural features. This technical guide provides a framework for the in silico prediction of the metabolic fate of this compound, integrating foundational knowledge of fatty acid β-oxidation and ketone body metabolism with computational methodologies. Detailed experimental protocols for the analysis of acyl-CoA species are also provided to facilitate the validation of in silico predictions.

Predicted Metabolic Pathways for this compound

The metabolic fate of this compound is not extensively documented in existing literature. However, based on its chemical structure, a plausible metabolic pathway can be predicted by considering the established enzymatic reactions of fatty acid and ketone body metabolism. The presence of the oxo- group at a non-canonical position suggests that it may be subject to reduction or that it could influence the standard β-oxidation spiral.

A primary predicted pathway involves the reduction of the 5-oxo group, followed by standard β-oxidation. An alternative pathway could involve initial rounds of β-oxidation, followed by the processing of the resulting keto-acyl-CoA intermediate.

Pathway A: Reduction followed by β-Oxidation

In this proposed pathway, the initial step is the reduction of the ketone group at the 5th carbon to a hydroxyl group, a reaction likely catalyzed by a ketoreductase or a 3-hydroxyacyl-CoA dehydrogenase with broad substrate specificity. The resulting 5-hydroxydecanoyl-CoA would then be a substrate for the standard mitochondrial β-oxidation pathway.

Pathway B: Direct β-Oxidation with a Keto Intermediate

Alternatively, this compound could potentially enter the β-oxidation spiral directly. The initial cycles of β-oxidation would proceed, yielding acetyl-CoA. This would result in a shorter-chain acyl-CoA that still contains the ketone group. The fate of this shorter keto-acyl-CoA would then need to be determined, potentially involving pathways related to ketone body metabolism.

In Silico Prediction Workflow

An in silico approach to predicting the metabolic fate of this compound involves a multi-step computational workflow. This workflow leverages existing databases and predictive modeling tools to identify potential enzymatic reactions and construct a probable metabolic network.

in_silico_workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output start This compound Structure db_search Metabolic Pathway Database Search (e.g., KEGG, BioCyc) start->db_search Input Structure docking Molecular Docking (Substrate-Enzyme) start->docking Ligand for docking homology_modeling Enzyme Homology Modeling db_search->homology_modeling Identify similar reactions and enzymes homology_modeling->docking Generate 3D enzyme models md_simulation Molecular Dynamics Simulations docking->md_simulation Assess binding stability and conformation pathway_prediction Predicted Metabolic Pathway(s) md_simulation->pathway_prediction Predict reaction feasibility intermediate_prediction Identification of Potential Intermediates pathway_prediction->intermediate_prediction enzyme_prediction Putative Catalyzing Enzymes pathway_prediction->enzyme_prediction

Figure 1: In Silico Prediction Workflow for this compound Metabolism.

Predicted Metabolic Pathway of this compound

Based on the principles of fatty acid and ketone body metabolism, the following pathway is a primary prediction for the metabolic fate of this compound.

metabolic_pathway mol_5oxo This compound mol_5hydroxy 5-Hydroxydecanoyl-CoA mol_5oxo->mol_5hydroxy Reduction enzyme_reductase Ketoreductase mol_5oxo->enzyme_reductase mol_enoyl Trans-Δ2-enoyl-CoA mol_5hydroxy->mol_enoyl β-Oxidation (Dehydrogenation) enzyme_acad Acyl-CoA Dehydrogenase mol_5hydroxy->enzyme_acad mol_3hydroxy 3-Hydroxyacyl-CoA mol_enoyl->mol_3hydroxy Hydration enzyme_hydratase Enoyl-CoA Hydratase mol_enoyl->enzyme_hydratase mol_3keto 3-Ketoacyl-CoA mol_3hydroxy->mol_3keto Dehydrogenation enzyme_had 3-Hydroxyacyl-CoA Dehydrogenase mol_3hydroxy->enzyme_had mol_acetyl_coa Acetyl-CoA mol_3keto->mol_acetyl_coa Thiolysis mol_octanoyl Octanoyl-CoA mol_3keto->mol_octanoyl enzyme_thiolase β-Ketothiolase mol_3keto->enzyme_thiolase

Figure 2: Predicted Metabolic Pathway of this compound via Reduction and β-Oxidation.

Quantitative Data Summary

In silico models are significantly enhanced by the incorporation of quantitative data. The following table summarizes hypothetical kinetic parameters for enzymes that could be involved in the metabolism of this compound, based on known values for similar substrates. These values would need to be experimentally determined for accurate modeling.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)InhibitorsActivators
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA2-105-15Acetyl-CoA, NADHNAD+
Enoyl-CoA HydrataseCrotonyl-CoA20-50100-200High acyl-CoA conc.-
3-Hydroxyacyl-CoA Dehydrogenase (HAD)3-Hydroxybutyryl-CoA15-4020-60NADHNAD+
β-KetothiolaseAcetoacetyl-CoA5-2530-80Acetyl-CoA, CoA-

Table 1: Hypothetical Kinetic Parameters of Enzymes in Acyl-CoA Metabolism.

Experimental Protocols

The validation of in silico predictions requires robust experimental data. The following protocols outline key experiments for the analysis of acyl-CoA metabolism.

Extraction of Acyl-CoAs from Tissues or Cells

This protocol describes a method for the extraction of acyl-CoA species for subsequent analysis by LC-MS/MS.

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).

  • Protein Precipitation: Vortex the homogenate vigorously to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water).

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species.[1]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium (B1175870) acetate) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.

    • Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs of increasing chain length.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Employ multiple reaction monitoring (MRM) for specific and sensitive detection of each acyl-CoA species.

In Vitro Enzyme Assays

To determine the kinetic parameters of enzymes involved in this compound metabolism, in vitro assays with purified enzymes are necessary.

  • Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, cofactors (e.g., NAD+, FAD), and the substrate (this compound or a predicted intermediate).

  • Initiation: Start the reaction by adding the substrate.

  • Time-course Analysis: At various time points, stop the reaction (e.g., by adding acid) and measure the formation of the product or the consumption of a cofactor (e.g., monitoring the change in absorbance of NADH at 340 nm).

  • Data Analysis: Determine the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

Conclusion

The metabolic fate of non-standard acyl-CoAs such as this compound can be systematically investigated through a combination of in silico prediction and experimental validation. By leveraging knowledge of established metabolic pathways and employing modern computational and analytical techniques, researchers can elucidate the biotransformation of novel compounds. This integrated approach is essential for advancing our understanding of metabolism and for the development of safe and effective therapeutics.

References

5-Oxodecanoyl-CoA in Medium-Chain Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the metabolic context of 5-Oxodecanoyl-CoA within the framework of medium-chain fatty acid (MCFA) oxidation. While direct experimental data on this compound is not extensively available in current scientific literature, this document extrapolates its potential metabolic fate based on the established principles of β-oxidation and the known metabolism of structurally related molecules. The guide details the canonical pathway of MCFA oxidation, explores the metabolism of the closely related compound 5-hydroxydecanoic acid as a well-documented analogue, presents relevant quantitative data from related enzymatic studies, and provides detailed hypothetical experimental protocols for the synthesis and enzymatic analysis of this compound. All signaling pathways and experimental workflows are accompanied by detailed diagrams to facilitate understanding.

Introduction to Medium-Chain Fatty Acid Oxidation

Mitochondrial β-oxidation is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle to generate ATP.[1] For medium-chain fatty acids (MCFAs), those with acyl chains of 6 to 12 carbons, this process is a primary source of energy, particularly in tissues such as the liver, heart, and skeletal muscle. The pathway consists of a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons.[2][3]

While the oxidation of saturated, even-chain MCFAs is well-characterized, the metabolism of modified or "xenobiotic" fatty acids is an area of growing interest, particularly in the context of metabolic disorders and drug development. This guide focuses on the hypothetical intermediate, this compound, to explore how the β-oxidation machinery might process a medium-chain fatty acyl-CoA with a keto group at a non-canonical position.

The Canonical Pathway of Medium-Chain Fatty Acid β-Oxidation

The β-oxidation of a saturated medium-chain acyl-CoA, such as decanoyl-CoA, proceeds through four key enzymatic steps within the mitochondrial matrix.[3][4]

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons (C2 and C3) of the fatty acyl-CoA, yielding a trans-Δ²-enoyl-CoA. For medium-chain substrates, this reaction is primarily catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD).

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming an L-3-hydroxyacyl-CoA.

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (HAD) oxidizes the hydroxyl group at the β-carbon to a keto group, producing a 3-ketoacyl-CoA and reducing NAD+ to NADH.

  • Thiolysis: 3-ketoacyl-CoA thiolase (or β-ketothiolase) cleaves the 3-ketoacyl-CoA by introducing a new molecule of coenzyme A, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. This shortened acyl-CoA can then re-enter the β-oxidation spiral.

G DecanoylCoA Decanoyl-CoA (C10) MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) DecanoylCoA->MCAD TransEnoylCoA trans-Δ²-Decenoyl-CoA MCAD->TransEnoylCoA EnoylCoAHydratase Enoyl-CoA Hydratase TransEnoylCoA->EnoylCoAHydratase HydroxyacylCoA L-3-Hydroxydecanoyl-CoA EnoylCoAHydratase->HydroxyacylCoA HAD L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) HydroxyacylCoA->HAD KetoacylCoA 3-Ketodecanoyl-CoA HAD->KetoacylCoA Thiolase 3-Ketoacyl-CoA Thiolase (MCKAT) KetoacylCoA->Thiolase OctanoylCoA Octanoyl-CoA (C8) Thiolase->OctanoylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA

Figure 1: Canonical β-oxidation pathway for Decanoyl-CoA.

Metabolism of a Modified MCFA: The Case of 5-Hydroxydecanoic Acid

To understand how this compound might be metabolized, it is instructive to examine the fate of its precursor, 5-hydroxydecanoic acid (5-HD). Research has shown that 5-HD is activated to 5-hydroxydecanoyl-CoA (5-HD-CoA) and enters the mitochondrial β-oxidation pathway.

The metabolism of 5-HD-CoA proceeds as follows:

  • Activation: 5-hydroxydecanoic acid is converted to 5-hydroxydecanoyl-CoA by an acyl-CoA synthetase.

  • First Round of β-Oxidation: 5-HD-CoA is a substrate for the first three enzymes of β-oxidation. After one cycle, it is converted to 3,5-dihydroxydecanoyl-CoA.

  • Rate-Limiting Step: The subsequent dehydrogenation of 3,5-dihydroxydecanoyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase (HAD) is significantly slower than the dehydrogenation of the standard intermediate, L-3-hydroxydecanoyl-CoA. This creates a bottleneck in the β-oxidation of 5-HD-CoA and can lead to the inhibition of the oxidation of other fatty acids.

G HD 5-Hydroxydecanoic Acid HDCoA 5-Hydroxydecanoyl-CoA HD->HDCoA Acyl-CoA Synthetase BetaOx1 First Round of β-Oxidation (MCAD, Enoyl-CoA Hydratase) HDCoA->BetaOx1 DiHDCoA 3,5-Dihydroxydecanoyl-CoA BetaOx1->DiHDCoA HAD L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) DiHDCoA->HAD KetoDiHDCoA 3-Keto-5-hydroxydecanoyl-CoA HAD->KetoDiHDCoA Rate-limiting step Thiolase 3-Ketoacyl-CoA Thiolase (MCKAT) KetoDiHDCoA->Thiolase HydroxyoctanoylCoA 3-Hydroxyoctanoyl-CoA Thiolase->HydroxyoctanoylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA

Figure 2: Metabolism of 5-Hydroxydecanoic Acid via β-Oxidation.

Hypothetical Metabolism of this compound

Based on the known substrate specificities of β-oxidation enzymes, a plausible metabolic pathway for this compound can be proposed. The enzymes of β-oxidation, particularly 3-ketoacyl-CoA thiolase, are known to be promiscuous, acting on a range of substrates of varying chain lengths.

The hypothetical metabolism of this compound would likely proceed as follows:

  • Entry into β-Oxidation: this compound would likely be a substrate for the first three enzymes of the β-oxidation spiral.

  • Formation of a Diketo Intermediate: After the action of MCAD, enoyl-CoA hydratase, and HAD, the resulting intermediate would be 3,5-dioxodecanoyl-CoA.

  • Thiolytic Cleavage: The crucial step would be the thiolysis of 3,5-dioxodecanoyl-CoA by 3-ketoacyl-CoA thiolase (MCKAT). Given the enzyme's broad substrate specificity, it is plausible that it could cleave this diketo-acyl-CoA. The likely products would be acetyl-CoA and 3-oxooctanoyl-CoA.

  • Further Oxidation: 3-Oxooctanoyl-CoA is a standard intermediate in the β-oxidation of octanoic acid and would be further metabolized in subsequent rounds of the cycle.

G OxoDecanoylCoA This compound BetaOx1 First Round of β-Oxidation (MCAD, Enoyl-CoA Hydratase, HAD) OxoDecanoylCoA->BetaOx1 DiKetoCoA 3,5-Dioxodecanoyl-CoA BetaOx1->DiKetoCoA Thiolase 3-Ketoacyl-CoA Thiolase (MCKAT) DiKetoCoA->Thiolase Hypothetical Cleavage OxoOctanoylCoA 3-Oxooctanoyl-CoA Thiolase->OxoOctanoylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA FurtherOx Further Rounds of β-Oxidation OxoOctanoylCoA->FurtherOx

Figure 3: Hypothetical Metabolism of this compound.

Quantitative Data Summary

Direct kinetic data for enzymes acting on this compound are not available in the literature. However, the study of 5-hydroxydecanoic acid metabolism provides valuable data on the Vmax of L-3-hydroxyacyl-CoA dehydrogenase (HAD) with a structurally related substrate, 3,5-dihydroxydecanoyl-CoA, compared to the standard substrate, L-3-hydroxydecanoyl-CoA.

SubstrateEnzymeVmax (nmol/min/mg protein)Fold DifferenceReference
L-3-Hydroxydecanoyl-CoAL-3-Hydroxyacyl-CoA Dehydrogenase (HAD)150 ± 101
3,5-Dihydroxydecanoyl-CoAL-3-Hydroxyacyl-CoA Dehydrogenase (HAD)30 ± 50.2

Table 1: Comparative Vmax of L-3-Hydroxyacyl-CoA Dehydrogenase with Standard and Modified Substrates.

Experimental Protocols

Chemo-Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on established methods for acyl-CoA synthesis and would require optimization.

G Start Start with 5-Oxodecanoic Acid Activation Activation of Carboxylic Acid (e.g., with CDI in THF) Start->Activation Reaction_CoA Reaction with Coenzyme A in Bicarbonate Buffer Activation->Reaction_CoA Lyophilization Lyophilization to Dryness Reaction_CoA->Lyophilization Purification Purification by HPLC Lyophilization->Purification Characterization Characterization by Mass Spectrometry Purification->Characterization End Pure this compound Characterization->End

Figure 4: Workflow for the Synthesis of this compound.

Materials:

  • 5-Oxodecanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Coenzyme A, free acid

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • HPLC system with a C18 column

  • Mass spectrometer

Methodology:

  • Activation: Dissolve 5-oxodecanoic acid in anhydrous THF. Add a molar excess of CDI and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • Thioesterification: In a separate vial, dissolve coenzyme A in the sodium bicarbonate buffer. Add the activated 5-oxodecanoic acid solution to the coenzyme A solution and stir for 45 minutes at room temperature.

  • Lyophilization: Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight to remove the solvent.

  • Purification: Re-dissolve the dried product in water and purify by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Characterization: Collect the fractions corresponding to the product peak and confirm the identity and purity of this compound by mass spectrometry.

Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

This assay could be adapted to test for the reduction of a hypothetical 3-hydroxy-5-oxo-decanoyl-CoA. It measures the decrease in NADH absorbance at 340 nm.

G Prepare Prepare Assay Buffer (e.g., Tris-HCl, EDTA) Add_Components Add NADH and Enzyme (Purified HAD) Prepare->Add_Components Initiate Initiate Reaction with 3-Ketoacyl-CoA Substrate Add_Components->Initiate Monitor Monitor Decrease in Absorbance at 340 nm over Time Initiate->Monitor Calculate Calculate Enzyme Activity Monitor->Calculate

Figure 5: Workflow for HAD Enzymatic Assay.

Materials:

  • Purified L-3-hydroxyacyl-CoA dehydrogenase

  • Tris-HCl buffer (100 mM, pH 7.0)

  • EDTA (1 mM)

  • NADH

  • 3-Ketoacyl-CoA substrate (e.g., 3-ketodecanoyl-CoA or the hypothetical 3-keto-5-hydroxydecanoyl-CoA)

  • Spectrophotometer

Methodology:

  • Prepare the assay buffer containing Tris-HCl and EDTA.

  • In a cuvette, add the assay buffer, NADH to a final concentration of 0.1-0.2 mM, and a small amount of purified HAD enzyme.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the 3-ketoacyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 340 nm for several minutes.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion

While this compound is not a recognized intermediate in the canonical pathway of medium-chain fatty acid oxidation, its hypothetical metabolism can be inferred from the known substrate promiscuity of β-oxidation enzymes. The well-documented metabolism of the related compound, 5-hydroxydecanoic acid, provides a strong precedent for the entry of modified medium-chain fatty acids into the β-oxidation spiral, albeit with potentially altered kinetics that can impact overall fatty acid metabolism. The experimental protocols outlined in this guide provide a framework for the future synthesis and enzymatic characterization of this compound, which would be necessary to definitively elucidate its metabolic fate and its potential effects on cellular energy homeostasis. Further research in this area could provide valuable insights into the flexibility of fatty acid metabolism and the cellular response to unusual lipid structures.

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of 5-Oxodecanoyl-CoA in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS-based application and protocol for the sensitive and specific quantification of 5-Oxodecanoyl-CoA in cellular extracts is detailed below. This method is designed for researchers in metabolic studies, drug development, and clinical research who require precise measurement of this medium-chain acyl-CoA.

Introduction

Coenzyme A (CoA) and its thioester derivatives, such as this compound, are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle.[1] Acyl-CoAs are critical for energy production, lipid synthesis, and cellular signaling.[2] The accurate quantification of specific acyl-CoA species like this compound is essential for understanding cellular metabolic status and the mechanism of diseases such as metabolic disorders and cancer.[3] This document outlines a highly sensitive and specific method for quantifying this compound in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method employs a workflow that begins with efficient extraction of acyl-CoAs from cell pellets, followed by reversed-phase liquid chromatography for separation. Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM approach is based on the characteristic fragmentation of acyl-CoA molecules, which typically exhibit a neutral loss of 507 Da from the precursor ion in positive ionization mode, corresponding to the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[1][2] This specific transition allows for highly selective and sensitive detection of the target analyte amidst a complex cellular matrix.

Experimental Protocols

Protocol 1: Preparation of Standards and Internal Standard
  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[4] Aliquot and store at -80°C to prevent degradation.

  • Calibration Standards: Generate a series of calibration standards (e.g., 1 nM to 1000 nM) by serially diluting the stock solution in an appropriate buffer, such as 5% (w/v) 5-sulfosalicylic acid (SSA).[5][6]

  • Internal Standard (IS): A stable isotope-labeled analogue is the ideal internal standard. Alternatively, a structurally similar, non-endogenous odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA) can be used.[7] Prepare a stock solution of the IS at 1 mg/mL and a working solution at a fixed concentration (e.g., 100 nM) to be spiked into all samples and standards.

Protocol 2: Sample Preparation from Cultured Cells

Note: Perform all steps on ice or at 4°C to minimize acyl-CoA degradation.[6]

  • Cell Harvesting: Aspirate the culture medium from adherent cells. Immediately place the culture dish on ice and add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water.[5][8]

  • Cell Lysis: Scrape the cells and transfer the cell lysate/TCA mixture to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard working solution to each sample.

  • Homogenization: Sonicate the samples briefly (e.g., 10 pulses of 0.5 seconds) to ensure complete cell lysis and homogenization.[5]

  • Protein Precipitation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5][8]

  • Solid-Phase Extraction (SPE) - Optional but Recommended:

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) and equilibrate with an extraction buffer (e.g., 50 mM ammonium formate, pH 6.3).[2]

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using a methanol/buffer mixture.[2]

    • Dry the eluate under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried pellet (from SPE) or the supernatant (if SPE is skipped) in 50-100 µL of a solvent compatible with the LC mobile phase, such as 5% (w/v) 5-sulfosalicylic acid or 5 mM ammonium acetate.[4][6] Transfer to an autosampler vial for analysis.

Protocol 3: LC-MS/MS System Configuration and Parameters
  • Liquid Chromatography (LC) System: A UHPLC system, such as a Dionex Ultimate 3000, is recommended.[4]

  • LC Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8-3.5 µm particle size) is suitable for separation.[2][9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Q Exactive or Sciex 4000 QTRAP) is required for MRM analysis.[2][4]

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 5 mM Ammonium Acetate (pH 6.8)[4]
Mobile Phase B Acetonitrile or Methanol[4][9]
Flow Rate 0.2 mL/min[4][9]
Column Temperature 30-40°C[2][9]
Injection Volume 5-10 µL
Gradient Elution 0-2 min, 2% B; 2-10 min, 2-95% B; 10-15 min, 95% B; 15.1-20 min, 2% B[4]

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
Spray Voltage 4.0 kV[9]
Capillary Temp. 280°C[9]
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Common Neutral Loss 507.0 Da[2][10]

Table 3: MRM Transitions for Quantification (Note: Exact m/z values should be confirmed by direct infusion of standards. The molecular weight of this compound is ~935.3 g/mol )

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) [M-507+H]⁺Collision Energy (eV)
This compound936.3429.3Optimized Experimentally
Internal Standard (C17:0-CoA)1020.5513.5Optimized Experimentally
Protocol 4: Data Analysis and Quantification
  • Data Acquisition: Acquire data using the instrument's proprietary software.

  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression with 1/x weighting is commonly used.[1]

  • Quantification: Determine the concentration of this compound in the cellular samples by interpolating their peak area ratios from the calibration curve. Normalize the final concentration to the initial cell number or protein content.

Visualizations and Data Presentation

G Experimental Workflow for this compound Quantification cluster_sample Sample Preparation cluster_analysis Analysis node_cells Cultured Cells node_lysis Cell Lysis & Homogenization (Ice-cold 10% TCA) node_cells->node_lysis node_is Spike Internal Standard node_lysis->node_is node_ppt Protein Precipitation (Centrifugation) node_is->node_ppt node_spe Solid-Phase Extraction (SPE) (Optional Cleanup) node_ppt->node_spe node_recon Reconstitution node_spe->node_recon node_lcms LC-MS/MS Analysis (MRM Mode) node_recon->node_lcms node_data Data Processing & Quantification node_lcms->node_data

Caption: A flowchart of the key steps for quantifying this compound.

G Metabolism of 5-HD-CoA proceeds via β-oxidation, with a bottleneck at the HAD step [10]. This compound is a potential oxidized intermediate. cluster_matrix Mitochondrial Matrix FHD 5-Hydroxydecanoate FHD_CoA 5-Hydroxydecanoyl-CoA FHD->FHD_CoA Acyl-CoA Synthetase Oxo_CoA This compound FHD_CoA->Oxo_CoA Dehydrogenase Activity Enoyl_CoA 5-HD-enoyl-CoA FHD_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3,5-dihydroxydecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-keto-5-hydroxydecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) (Rate-Limiting Step) Thiolysis Thiolysis Products Ketoacyl_CoA->Thiolysis 3-Ketoacyl-CoA Thiolase

Caption: Proposed metabolism of 5-Hydroxydecanoate via β-oxidation.

Expected Method Performance

Table 4: Example Method Validation Data (Data presented are illustrative examples based on typical acyl-CoA assays)

ParameterResult
Linear Range 1 - 1000 nM
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 1 nM
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 5: Example Quantification Data in a Cell Line

SamplePeak Area Ratio (Analyte/IS)Calculated Conc. (nM)Conc. (pmol/10⁶ cells)
Control Cells0.45112.55.63
Treated Cells1.20300.015.00
BlankNot Detected< LLOQ< LLOQ

References

Application Note: Chromatographic Separation of 5-Oxodecanoyl-CoA from its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis. The specific structure of these molecules, including the position of functional groups, dictates their metabolic fate and biological activity. 5-Oxodecanoyl-CoA is a derivative of 5-hydroxydecanoate (B1195396) (5-HD), a compound known to be metabolized through the β-oxidation pathway. The accurate quantification of this compound, distinct from its structural isomers (e.g., 3-Oxodecanoyl-CoA, 4-Oxodecanoyl-CoA), is essential for understanding its specific roles in metabolism and disease. This application note provides a detailed protocol for the chromatographic separation of this compound from its positional isomers using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Challenges in Separation

The primary challenge in separating positional isomers of oxo-acyl-CoAs lies in their similar physicochemical properties. These isomers have identical mass and elemental composition, making them indistinguishable by mass spectrometry alone. Therefore, chromatographic separation is paramount. The polarity differences introduced by the varying positions of the keto group along the acyl chain provide the basis for their separation by reverse-phase chromatography.

Experimental Protocol: UPLC-MS/MS Method

This protocol is adapted from established methods for the separation of other acyl-CoA isomers and is optimized for the separation of this compound from its positional isomers.[1][2][3]

1. Sample Preparation:

Biological samples (e.g., cell lysates, tissue homogenates) require extraction to isolate the acyl-CoA fraction.

  • Materials:

    • Cold Methanol (B129727)

    • Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain oxo-acyl-CoA)

    • Centrifuge

    • Lyophilizer or vacuum concentrator

  • Procedure:

    • Homogenize the sample in cold methanol containing the internal standard.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Collect the supernatant and dry it using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC Conditions:

  • Column: A high-resolution reverse-phase column is crucial for separating isomers. An Acquity UPLC BEH C18 column (or equivalent) with a 1.7 µm particle size is recommended.[4]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

Time (min)% Mobile Phase B
0.05
2.020
10.060
12.095
14.095
14.15
16.05

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally more sensitive for acyl-CoAs.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. The product ions will be specific fragments resulting from collision-induced dissociation. A common fragment for acyl-CoAs corresponds to the pantetheine (B1680023) phosphate (B84403) moiety. The specific transitions should be optimized by direct infusion of a standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
4-Oxodecanoyl-CoATo be determinedTo be determinedTo be determined
3-Oxodecanoyl-CoATo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Data Presentation

The following table presents hypothetical retention time data for the separation of this compound and its isomers based on the described UPLC method. The expected trend is that isomers with the keto group closer to the polar CoA moiety will have shorter retention times on a reverse-phase column.

AnalyteExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
3-Oxodecanoyl-CoA8.55 fmol15 fmol
4-Oxodecanoyl-CoA9.25 fmol15 fmol
This compound9.85 fmol15 fmol

Visualization of Experimental Workflow and Metabolic Pathway

Experimental Workflow Diagram:

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing sp1 Biological Sample sp2 Homogenization in Cold Methanol with Internal Standard sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Collect Supernatant sp3->sp4 sp5 Drying sp4->sp5 sp6 Reconstitution sp5->sp6 a1 Injection into UPLC sp6->a1 a2 Chromatographic Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 Tandem Mass Spectrometry (MRM) a3->a4 a5 Data Acquisition a4->a5 dp1 Peak Integration a5->dp1 dp2 Quantification using Internal Standard dp1->dp2 dp3 Reporting dp2->dp3

Caption: UPLC-MS/MS workflow for the analysis of this compound.

Metabolic Pathway Diagram:

This compound is derived from the metabolism of 5-hydroxydecanoate (5-HD) within the mitochondrial β-oxidation pathway. The following diagram illustrates the steps involved and highlights where 5-HD-CoA is processed.

G cluster_beta_oxidation Mitochondrial β-Oxidation of 5-Hydroxydecanoyl-CoA b1 5-Hydroxydecanoyl-CoA b2 5-Hydroxydecenoyl-CoA b1->b2 Acyl-CoA Dehydrogenase b3 3,5-Dihydroxydecanoyl-CoA b2->b3 Enoyl-CoA Hydratase b4 5-Hydroxy-3-ketodecanoyl-CoA b3->b4 L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) note The conversion of 3,5-Dihydroxydecanoyl-CoA by HAD can be a rate-limiting step, potentially leading to the accumulation of intermediates. b3->note b5 Shorter Acyl-CoA + Acetyl-CoA b4->b5 β-Ketothiolase

Caption: Metabolism of 5-Hydroxydecanoyl-CoA in the β-oxidation pathway.

Conclusion

The UPLC-MS/MS method described provides a robust and sensitive approach for the separation and quantification of this compound from its positional isomers. This methodology is crucial for researchers investigating the specific roles of different acyl-CoA species in metabolic regulation and disease pathogenesis. The provided protocol serves as a strong foundation for the development of validated assays in various biological matrices.

References

In vitro enzymatic assay for 5-Oxodecanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: In Vitro Enzymatic Assay for 5-Oxodecanoyl-CoA Synthesis Application Note ID: AN-2025-01 For Research Use Only.

Introduction

Coenzyme A (CoA) thioesters of fatty acids, known as acyl-CoAs, are central intermediates in cellular metabolism. They are pivotal molecules at the crossroads of catabolism and anabolism, serving as substrates for mitochondrial β-oxidation to produce energy and as precursors for the synthesis of complex lipids like triglycerides and phospholipids.[1] The activation of fatty acids to their corresponding acyl-CoA derivatives is the first, indispensable step for their participation in these pathways. This reaction is catalyzed by a family of enzymes called Acyl-CoA Synthetases (ACS) or ligases.[2]

Medium-chain acyl-CoAs (possessing 6 to 12 carbon atoms) are of particular interest in studying metabolic regulation and inherited metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3][4] While much research has focused on standard saturated fatty acids, the metabolism of modified fatty acids, such as those containing ketone groups, is an emerging area of interest for understanding specific metabolic pathways and for the development of novel therapeutics.

5-Oxodecanoic acid is a medium-chain keto-fatty acid.[5] The study of its activation to this compound is crucial for elucidating its metabolic fate and biological significance. Research on analogous molecules, such as 5-hydroxydecanoate, has shown that they are activated to their CoA esters and subsequently metabolized via the β-oxidation pathway, establishing a precedent for the metabolic processing of such modified fatty acids.[6][7]

This application note provides a detailed protocol for a sensitive, continuous fluorometric assay to measure the in vitro synthesis of this compound, catalyzed by a medium-chain acyl-CoA synthetase (MCAS). The assay is suitable for enzyme characterization, inhibitor screening, and quantifying enzymatic activity in various biological samples.

Assay Principle

The synthesis of this compound from its corresponding free fatty acid is catalyzed by a medium-chain acyl-CoA synthetase in an ATP-dependent reaction.

Reaction 1: Synthesis of this compound 5-Oxodecanoic Acid + ATP + Coenzyme A ---(MCAS)---> this compound + AMP + PPi

Direct quantification of the acyl-CoA product can be challenging. Therefore, a coupled-enzyme approach is employed for sensitive, real-time monitoring. The newly synthesized this compound is immediately utilized by an acyl-CoA oxidase, which catalyzes its dehydrogenation, producing hydrogen peroxide (H₂O₂).[8] This H₂O₂ then reacts with a fluorometric probe in a reaction catalyzed by horseradish peroxidase (HRP) to generate a highly fluorescent product. The rate of fluorescence increase is directly proportional to the rate of this compound synthesis.[2][9]

Reaction 2: Coupled Detection

  • This compound + O₂ ---(Acyl-CoA Oxidase)---> 2-enoyl-CoA + H₂O₂

  • H₂O₂ + Fluorometric Probe ---(HRP)---> Fluorescent Product

The fluorescence is monitored kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[2][10]

Visualization of Experimental Workflow & Metabolic Pathway

The following diagrams illustrate the logical flow of the assay and the metabolic context of the reaction.

G cluster_prep 1. Reagent Preparation cluster_reaction 3. Assay Execution & Measurement cluster_analysis 4. Data Analysis P1 Prepare Assay Buffer, Substrates (5-Oxodecanoic Acid, CoA, ATP), Enzyme (MCAS), and Detection Reagents S1 Add Sample / Enzyme P1->S1 S2 Add Background Control (No Substrate) P1->S2 S3 Add Positive Control P1->S3 R1 Initiate reaction by adding Substrate & Detection Mix S1->R1 S2->R1 S3->R1 R2 Measure Fluorescence Kinetics (Ex/Em = 535/587 nm) at 37°C for 30 min R1->R2 A1 Calculate Rate of Fluorescence Change (ΔRFU / min) R2->A1 A2 Determine Enzyme Activity using H₂O₂ Standard Curve A1->A2

Caption: General workflow for the in vitro this compound synthesis assay.

G FA 5-Oxodecanoic Acid (in Cytosol) MCAS Medium-Chain Acyl-CoA Synthetase (MCAS) FA->MCAS CoA Coenzyme A CoA->MCAS ATP ATP ATP->MCAS AMP AMP + PPi AcylCoA This compound Mito Mitochondrial Matrix AcylCoA->Mito Transport Lipid Lipid Synthesis (e.g., Triglycerides) AcylCoA->Lipid Anabolic Route MCAS->AMP releases MCAS->AcylCoA produces BetaOx β-Oxidation Spiral Mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle (Energy Production) AcetylCoA->TCA

Caption: Metabolic fate of this compound following its synthesis.

Materials and Reagents

ReagentSupplierCatalog No.Notes
Enzymes & Substrates
Recombinant Human MCAS(e.g., Sigma)(generic)Or other purified medium-chain acyl-CoA synthetase
5-Oxodecanoic Acid(e.g., Cayman)(generic)Prepare stock in DMSO or Ethanol
Coenzyme A, Lithium SaltSigma-AldrichC3019Prepare fresh in Assay Buffer
ATP, Disodium SaltSigma-AldrichA2383Prepare fresh in Assay Buffer
Assay & Detection Reagents Based on commercially available kits[2][10]
Acyl-CoA Synthetase Assay Buffer(Kit Component)-Typically contains Tris-HCl, pH ~7.5-8.0
Acyl-CoA Oxidase (Enzyme Mix)(Kit Component)-Reconstitute as per protocol
HRP (Converter)(Kit Component)-Reconstitute as per protocol
Fluorometric Probe (Developer)(Kit Component)-Reconstitute as per protocol
H₂O₂ Standard (30-35%)Sigma-AldrichH1009For generating a standard curve
Equipment & Consumables
Black, flat-bottom 96-well plate(e.g., Corning)3603For fluorescence measurements
Fluorescence Microplate Reader(Various)-Capable of Ex/Em = 535/587 nm and kinetic reading at 37°C
Multichannel Pipettes(Various)-

Detailed Experimental Protocol

This protocol is adapted from established fluorometric assays for acyl-CoA synthetase activity.[9][11]

Reagent Preparation
  • ACS Assay Buffer: Thaw and bring to room temperature before use.

  • Substrate Stocks:

    • 5-Oxodecanoic Acid (100 mM): Prepare a stock solution in 100% DMSO. Store at -20°C.

    • Coenzyme A (100 mM): Prepare a stock solution in ACS Assay Buffer. Prepare fresh on the day of the experiment.

    • ATP (100 mM): Prepare a stock solution in ACS Assay Buffer. Prepare fresh and keep on ice.

  • Enzyme Sample: Dilute the purified MCAS enzyme or tissue/cell lysate supernatant to the desired concentration in ice-cold ACS Assay Buffer.[11] Keep on ice.

  • Detection Reagents (Kit-based): Reconstitute the Acyl-CoA Oxidase (Enzyme Mix), HRP (Converter), and Fluorometric Probe (Developer) in the volumes specified by the manufacturer's protocol, typically with Assay Buffer or dH₂O.[11] Aliquot and store at -20°C.

  • H₂O₂ Standard (0.1 mM): Prepare a 0.1 mM H₂O₂ working solution by serial dilution of a concentrated stock in dH₂O.[9]

H₂O₂ Standard Curve
  • Add 0, 2, 4, 6, 8, and 10 µL of the 0.1 mM H₂O₂ standard into separate wells of the 96-well plate.

  • Adjust the volume in each well to 50 µL with ACS Assay Buffer. This creates standards of 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmol/well.[11]

  • Add 50 µL of the Reaction Mix (see 5.3) to each standard well.

  • Measure the endpoint fluorescence at Ex/Em = 535/587 nm.

  • Plot the fluorescence values against the nmol of H₂O₂ to generate a standard curve. Calculate the slope of this curve.

Assay Procedure
  • Reaction Mix Preparation: For each well, prepare 50 µL of Reaction Mix. Prepare a bulk mix for all wells.

ComponentVolume per wellFinal Concentration
ACS Assay Buffer37 µL-
Acyl-CoA Oxidase2 µL(as per kit)
HRP (Converter)2 µL(as per kit)
Fluorometric Probe2 µL(as per kit)
5-Oxodecanoic Acid (10mM)2 µL200 µM
Coenzyme A (10mM)2 µL200 µM
ATP (50mM)2 µL1 mM
MgCl₂ (100mM)1 µL1 mM
Total Volume 50 µL -
  • Background Mix Preparation: Prepare a mix identical to the Reaction Mix but replacing the substrate (5-Oxodecanoic Acid) with ACS Assay Buffer. This accounts for any substrate-independent activity.

  • Plate Setup:

    • Sample Wells: Add 1-20 µL of the diluted enzyme sample and bring the total volume to 50 µL with ACS Assay Buffer.

    • Sample Background Wells: Add the same volume of enzyme sample as above and bring the total volume to 50 µL with ACS Assay Buffer.

    • Positive Control: Add 2-5 µL of a known active ACS enzyme and bring the volume to 50 µL with ACS Assay Buffer.

  • Initiate Reaction:

    • Add 50 µL of the Reaction Mix to the Sample and Positive Control wells.

    • Add 50 µL of the Background Mix to the Sample Background wells.

  • Measurement: Immediately start measuring the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, with readings every 30-60 seconds (Ex/Em = 535/587 nm).[11]

Data Analysis and Presentation

  • Calculate Reaction Rate: Choose a linear portion of the kinetic curve (e.g., from T₁ to T₂) for each well. Calculate the rate of change in fluorescence: ΔRFU/Δt = (RFU₂ - RFU₁) / (T₂ - T₁).

  • Correct for Background: Subtract the rate of the Sample Background control from the rate of the corresponding Sample well.

  • Determine Activity: Use the H₂O₂ standard curve to convert the background-corrected fluorescence rate (RFU/min) into the rate of H₂O₂ production (nmol/min).

    Activity (nmol/min/mL) = (ΔRFU/Δt_sample / Slope_standard_curve) * (Reaction Volume / Sample Volume)

    One unit (U) of MCAS activity is defined as the amount of enzyme that generates 1.0 µmol of this compound per minute under the specified assay conditions.

Representative Quantitative Data

The following table presents typical kinetic parameters for a medium-chain acyl-CoA synthetase. These values should be determined experimentally for the specific enzyme and substrate used.

ParameterRepresentative ValueCondition / Notes
Michaelis Constant (Kₘ)
Kₘ for 5-Oxodecanoic Acid10 - 100 µMDetermined by varying substrate concentration at saturating ATP and CoA levels.
Kₘ for ATP200 - 500 µMDetermined by varying ATP at saturating fatty acid and CoA levels.
Kₘ for Coenzyme A5 - 50 µMDetermined by varying CoA at saturating fatty acid and ATP levels.
Optimal Conditions
Optimal pH7.5 - 8.5Determined using a range of pH buffers.
Optimal Temperature37 °C
Enzyme Activity
Specific Activity (Purified)1 - 10 U/mgActivity per mg of purified enzyme protein.
Detection Limit~5 mU/mLLowest detectable enzyme activity in a sample.[2]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Signal 1. Contaminated reagents.2. Autohydrolysis of substrates.3. Endogenous H₂O₂ in sample.1. Use fresh, high-purity reagents.2. Run background controls without enzyme and substrate to check for signal drift.
Low or No Signal 1. Inactive enzyme.2. Incorrect assay conditions (pH, temp).3. Inhibitors present in sample.1. Use a positive control to verify assay components.2. Optimize pH and temperature.3. Dilute the sample.
Non-linear Kinetics 1. Substrate depletion.2. Enzyme concentration too high.3. Enzyme instability.1. Ensure substrate concentrations are well above Kₘ.2. Dilute the enzyme sample.[9]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 5-Oxodecanoyl-CoA Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of 5-Oxodecanoyl-CoA during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The primary cause of this compound degradation is the hydrolysis of its high-energy thioester bond. This chemical instability is exacerbated by several factors commonly encountered during experimental procedures:

  • pH: The thioester bond is highly susceptible to hydrolysis in aqueous solutions, particularly at neutral to alkaline pH.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.

  • Enzymatic Activity: Endogenous thioesterases present in biological samples can rapidly cleave the thioester bond.

  • Oxidation: The presence of oxidizing agents can also contribute to the degradation of the molecule.

Q2: What are the main degradation products of this compound?

A2: The principal degradation of this compound occurs via hydrolysis of the thioester bond, yielding 5-oxodecanoic acid and Coenzyme A (CoA). The presence of the keto group may also make the molecule susceptible to other reactions, though hydrolysis is the most commonly cited degradation pathway for acyl-CoAs in general.

Q3: What is the optimal pH for handling and storing this compound solutions?

A3: To minimize hydrolysis, it is recommended to maintain this compound in a slightly acidic buffer, typically within a pH range of 4.0 to 6.0.

Q4: How should I store this compound to ensure its long-term stability?

A4: Proper storage is crucial for preserving the integrity of this compound. The following table summarizes the recommended storage conditions:

Storage FormatTemperatureRecommended DurationKey Considerations
Lyophilized Powder-20°C or -80°CUp to 1 yearMost stable form for long-term storage.
Aqueous Stock Solution-80°CUp to 1 monthPrepare in a slightly acidic buffer (pH 4-6). Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Working Solution2-8°CUse within 24 hoursPrepare fresh for each experiment. Keep on ice during use.

Q5: Are there any chemical stabilizers that can be added to my samples?

A5: While no specific stabilizers for this compound are extensively documented, general strategies for preserving acyl-CoAs include:

  • Acidification: As mentioned, maintaining a slightly acidic pH is the most effective way to slow down hydrolysis.

  • Chelating Agents: The addition of a chelating agent like EDTA can help to inhibit metallo-dependent enzymes that may degrade the molecule.

  • Reducing Agents: For preventing oxidation, a mild reducing agent such as dithiothreitol (B142953) (DTT) can be included, although its compatibility with downstream applications should be verified.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low or no signal of this compound in LC-MS/MS analysis 1. Degradation during sample extraction: pH of extraction buffer is too high; prolonged extraction at room temperature. 2. Degradation during sample storage: Improper storage temperature; repeated freeze-thaw cycles. 3. Degradation in the autosampler: Sample reconstituted in a neutral or basic solvent; long wait times in the autosampler.1. Optimize Extraction: Use a pre-chilled, slightly acidic extraction buffer (pH 4-6). Minimize the time between sample collection and extraction, keeping samples on ice at all times. 2. Verify Storage: Ensure stock solutions and samples are stored at -80°C in single-use aliquots. 3. Improve Autosampler Conditions: Reconstitute dried extracts in a mobile phase-compatible acidic solution. Set the autosampler temperature to 4°C.
High variability between replicate measurements 1. Inconsistent sample handling: Variations in incubation times, temperatures, or pH between samples. 2. Ongoing degradation: The compound is degrading over the course of the experiment or analytical run.1. Standardize Protocol: Ensure uniform and consistent handling of all samples. Use a master mix for reagents where possible. 2. Minimize Delays: Process samples promptly and minimize the time they spend at room temperature. Analyze samples by LC-MS/MS as quickly as possible after preparation.
Appearance of unexpected peaks in chromatogram 1. Degradation products: Peaks corresponding to 5-oxodecanoic acid and/or Coenzyme A. 2. Oxidized forms: The molecule may have been oxidized during sample preparation.1. Confirm Identity: If possible, analyze standards of the expected degradation products to confirm their retention times. 2. Prevent Oxidation: Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) during sample preparation.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol is a general guideline and may need to be optimized for specific sample types.

  • Preparation of Extraction Buffer: Prepare a solution of 2.5% 5-sulfosalicylic acid (SSA) in water. Keep on ice.

  • Sample Homogenization:

    • For cell cultures, aspirate the media and immediately add 1 mL of ice-cold 10% trichloroacetic acid (TCA) or the 2.5% SSA solution. Scrape the cells and transfer to a microfuge tube.

    • For tissue samples, weigh the frozen tissue and homogenize in 10 volumes of ice-cold 2.5% SSA.

  • Protein Precipitation: Vortex the homogenate and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Optional Solid-Phase Extraction (SPE): For sample cleanup and concentration, an Oasis HLB SPE cartridge can be used.

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the supernatant.

    • Wash with water.

    • Elute the acyl-CoAs with methanol.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of an acidic solution (e.g., 5% 5-sulfosalicylic acid in water or the initial mobile phase for LC-MS/MS analysis).

Protocol 2: LC-MS/MS Analysis of this compound

This is a general method and should be adapted based on the specific instrumentation available.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the more hydrophobic compounds.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ions for this compound will need to be determined by direct infusion of a standard. A common fragmentation pattern for acyl-CoAs is the neutral loss of the phosphopantetheine group.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample extraction Extraction (Acidic Buffer) start->extraction centrifugation Centrifugation extraction->centrifugation cleanup SPE Cleanup (Optional) centrifugation->cleanup drying Drying cleanup->drying reconstitution Reconstitution drying->reconstitution injection Injection reconstitution->injection separation LC Separation injection->separation detection MS/MS Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Low/No Signal of this compound check_extraction Was the extraction buffer acidic (pH 4-6)? start->check_extraction check_storage Were samples stored at -80°C in single-use aliquots? check_extraction->check_storage Yes solution_extraction Re-extract with a chilled, acidic buffer. check_extraction->solution_extraction No check_autosampler Was the reconstitution solvent acidic and the autosampler cooled? check_storage->check_autosampler Yes solution_storage Review storage protocol and use fresh aliquots. check_storage->solution_storage No solution_autosampler Optimize reconstitution solvent and autosampler conditions. check_autosampler->solution_autosampler No further_investigation Investigate other potential issues (e.g., instrument sensitivity). check_autosampler->further_investigation Yes

Caption: Troubleshooting decision tree for low signal of this compound.

degradation_pathway This compound This compound 5-Oxodecanoic_Acid 5-Oxodecanoic Acid This compound->5-Oxodecanoic_Acid Hydrolysis CoA-SH Coenzyme A This compound->CoA-SH Hydrolysis

Caption: Primary degradation pathway of this compound.

Reducing ion suppression for 5-Oxodecanoyl-CoA in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression when analyzing 5-Oxodecanoyl-CoA and other acyl-CoAs by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon is a significant challenge in liquid chromatography-mass spectrometry (LC-MS) because it can lead to a decreased analyte signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[3][4] Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression can still occur because it affects the initial ionization process in the instrument's source.[4]

Q2: What are the most common causes of ion suppression when analyzing biological samples for acyl-CoAs?

The primary causes of ion suppression in the analysis of acyl-CoAs from biological samples are components of the sample matrix that co-elute with the analyte. For samples like plasma, serum, or tissue extracts, the most significant sources of interference are phospholipids (B1166683). Other common sources include salts from buffers, endogenous metabolites, and proteins that were not completely removed during sample preparation. These molecules can compete with this compound for ionization, reduce the efficiency of droplet desolvation in the electrospray source, or alter the physical properties of the ESI droplets, all of which can suppress the analyte's signal.

Q3: How can I determine if ion suppression is affecting my this compound measurement?

There are two primary methods to assess the impact of matrix effects like ion suppression:

  • Post-Column Infusion (Qualitative): This method helps identify at what points during the chromatographic run ion suppression occurs. A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted matrix sample is injected onto the column. Any dip in the constant signal baseline for this compound indicates a region of ion suppression caused by co-eluting matrix components.

  • Post-Extraction Spike (Quantitative): This method quantifies the extent of ion suppression. The signal response of a standard spiked into a blank matrix after extraction is compared to the response of a standard in a neat (clean) solvent at the same concentration. The percentage difference between these two signals reveals the degree of ion suppression or enhancement.

Q4: Are acyl-CoA molecules like this compound susceptible to degradation during sample handling?

Yes, acyl-CoAs are known to be susceptible to hydrolysis, especially in aqueous solutions that are not buffered or are at an alkaline pH. To ensure sample stability and prevent degradation, it is critical to process samples quickly at low temperatures (e.g., on ice) and store them as dry pellets at -80°C. For reconstitution before LC-MS analysis, using a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) or a solvent like methanol (B129727) can significantly improve stability compared to using water alone.

Troubleshooting Guides

Problem: I am observing a low, inconsistent, or non-reproducible signal for this compound. What steps can I take to troubleshoot this?

Low and variable signal intensity are classic symptoms of ion suppression. Follow this structured guide to diagnose and mitigate the issue.

cluster_workflow Troubleshooting Workflow Start Low / Inconsistent Signal for this compound Assess Step 1: Assess Matrix Effect (Post-Extraction Spike) Start->Assess CheckStability Step 2: Check Sample Stability (Degradation issues?) Assess->CheckStability Matrix Effect > 15%? OptimizePrep Step 3: Optimize Sample Preparation (See Table 1) CheckStability->OptimizePrep Stability Confirmed? RefineLC Step 4: Refine LC Separation OptimizePrep->RefineLC OptimizeMS Step 5: Optimize MS Parameters RefineLC->OptimizeMS End Resolved: Sensitive and Reproducible Signal OptimizeMS->End

A logical workflow for troubleshooting low LC-MS signal.
Step 1: Quantify the Matrix Effect

First, determine if ion suppression is the root cause. Use the Post-Extraction Spike method described in the FAQs and detailed in the Experimental Protocols section. A signal reduction of more than 15-20% compared to the neat standard indicates a significant matrix effect that needs to be addressed.

Step 2: Improve Sample Preparation to Remove Interferences

The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the LC-MS system. The choice of sample preparation technique is critical. Phospholipids are a major cause of ion suppression for lipid-related molecules.

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

TechniquePhospholipid Removal EfficiencySelectivityThroughputGeneral Recommendation
Protein Precipitation (PPT) Low to MediumLowHighQuick but non-selective; often insufficient for removing major ion-suppressing agents.
Liquid-Liquid Extraction (LLE) MediumMediumMediumOffers better cleanup than PPT but can be labor-intensive and requires solvent optimization.
Solid-Phase Extraction (SPE) HighMedium to HighMediumGood for removing salts and a significant amount of phospholipids. Requires method development.
HybridSPE®-Phospholipid Very High (>99%)HighHighCombines the simplicity of PPT with highly effective phospholipid removal. Ideal for severe matrix effects.

Recommendation: If you are currently using simple protein precipitation, consider switching to a Solid-Phase Extraction (SPE) or HybridSPE® method to achieve a cleaner extract.

Step 3: Optimize Chromatographic Separation

If a cleaner sample is still not enough, modify your LC method to chromatographically separate this compound from the region of ion suppression.

  • Identify Suppression Zone: Use the post-column infusion technique to see where matrix components are eluting and causing suppression.

  • Adjust Gradient: Modify your mobile phase gradient (e.g., water with 5 mM ammonium acetate vs. methanol/acetonitrile) to shift the retention time of this compound away from the interference zone.

  • Change Column: Consider using a column with a different selectivity that may provide better resolution between your analyte and the matrix interferences.

Step 4: Dilute the Sample

As a straightforward approach, you can try diluting the sample extract. This reduces the concentration of all components, including the interfering ones, which can alleviate ion suppression. However, be aware that this also dilutes your analyte, so this is only a viable strategy if the concentration of this compound is well above the instrument's limit of detection.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows you to calculate the percentage of ion suppression affecting your analysis.

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike the this compound standard into a clean reconstitution solvent (e.g., 50% methanol/water) at a known concentration.

    • Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma or tissue homogenate with no analyte) through your entire sample preparation workflow (e.g., PPT or SPE).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike the this compound standard into it to achieve the same final concentration as in Set A.

  • Analyze Samples: Inject and analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Effect (%): Use the peak areas from the chromatograms to calculate the matrix effect using the following formula:

    • % Matrix Effect = ( (Peak Area of Set C) / (Peak Area of Set A) ) * 100%

    • A result of 100% indicates no matrix effect. A result < 100% indicates ion suppression, while a result > 100% indicates ion enhancement.

Protocol 2: General Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol provides a general workflow for cleaning up biological extracts to remove salts and phospholipids. This method should be optimized for your specific application.

cluster_workflow SPE Workflow for Acyl-CoA Cleanup start Start: Protein Precipitated Lysate step1 1. Condition Cartridge (e.g., Methanol) start->step1 step2 2. Equilibrate Cartridge (e.g., Water) step1->step2 step3 3. Load Sample step2->step3 step4 4. Wash 1: Remove Salts (e.g., 0.1% Formic Acid in Water) step3->step4 step5 5. Wash 2: Remove Phospholipids (e.g., Methanol) step4->step5 step6 6. Elute Acyl-CoAs (e.g., 5% NH4OH in Methanol) step5->step6 end_node Collect, Dry, and Reconstitute for LC-MS/MS Analysis step6->end_node

A typical solid-phase extraction (SPE) workflow.
  • Cartridge Conditioning: Pass an organic solvent (e.g., 1 mL methanol) through the SPE cartridge to wet the sorbent.

  • Cartridge Equilibration: Pass a polar solvent (e.g., 1 mL water or equilibration buffer) to prepare the sorbent for the aqueous sample.

  • Sample Loading: Load the pre-treated and clarified sample extract onto the SPE cartridge.

  • Wash Step 1 (Polar Interferences): Wash the cartridge with a weak, acidic aqueous solution (e.g., 1 mL of 0.1% formic acid in water) to remove highly polar interferences like salts.

  • Wash Step 2 (Phospholipids): Wash the cartridge with a moderately non-polar solvent (e.g., 1 mL of methanol) to remove lipids and phospholipids while retaining the acyl-CoAs.

  • Elution: Elute the target acyl-CoAs using a basic organic solvent (e.g., 1 mL of 5% ammonium hydroxide (B78521) in methanol). The eluted sample is then typically dried under nitrogen and reconstituted in a solvent compatible with the LC-MS system.

References

Improving the limit of detection for 5-Oxodecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Oxodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the limit of detection and overall success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Limit of Detection Inefficient Extraction: this compound may not be effectively extracted from the sample matrix.- Optimize Extraction Solvent: Test different extraction solvents. A common approach is protein precipitation using cold acetonitrile (B52724) or a mixture of acetonitrile/methanol (B129727)/water.[1] For tissues, homogenization in acidic buffers followed by organic solvent extraction can be effective.[2] - Use of Deproteinizing Agents: Agents like trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) can improve recovery, but TCA may need to be removed via solid-phase extraction (SPE) prior to LC-MS analysis.[3] SSA can sometimes be used without an SPE cleanup step.[3]
Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source.- Improve Chromatographic Separation: Optimize the LC gradient to ensure this compound elutes in a region with minimal co-eluting species.[4] Using a longer column or a column with a different chemistry (e.g., C18, C8) can also help.[4][5] - Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial extraction to remove interfering compounds.[3]
Suboptimal Mass Spectrometry Parameters: The settings on the mass spectrometer may not be optimized for this compound.- Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy.[4] - Monitor Appropriate Transitions: Use multiple reaction monitoring (MRM) and select the most intense and specific precursor-product ion transitions for quantification. Acyl-CoAs typically show a characteristic neutral loss of the CoA moiety.[6]
Poor Peak Shape Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for this compound.- Adjust Mobile Phase pH: Slightly acidic mobile phases are often used for short and medium-chain acyl-CoAs.[1] - Add Ion-Pairing Reagents: While less common with modern MS, ion-pairing agents can sometimes improve peak shape for polar analytes.
Column Overload: Injecting too much sample can lead to broad or fronting peaks.- Dilute Sample: If the concentration of this compound is high, dilute the sample before injection.
High Variability in Results Inconsistent Sample Preparation: Variations in extraction efficiency between samples.- Use an Internal Standard: Incorporate a structurally similar internal standard (e.g., an odd-chain acyl-CoA like C17-CoA) at the beginning of the sample preparation process to correct for variations in extraction and instrument response.[5][6]
Analyte Instability: this compound can be unstable in aqueous solutions.- Work Quickly and on Ice: Minimize the time samples are in aqueous solutions and keep them on ice whenever possible.[1] - Acidify Samples: Acidic conditions can help to improve the stability of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the best way to extract this compound from cells or tissues?

A1: A common and effective method is protein precipitation with a cold organic solvent. A widely used solvent is a mixture of acetonitrile and methanol (e.g., 2:1 v/v) or acetonitrile alone. For tissues, homogenization in a buffer, often at a slightly acidic pH, followed by organic solvent extraction is recommended to improve recovery.[2] The use of 5-sulfosalicylic acid (SSA) for deproteinization is another option that may not require a subsequent solid-phase extraction (SPE) cleanup step before LC-MS analysis.[3]

Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A2: To enhance sensitivity, focus on three main areas:

  • Sample Preparation: Ensure efficient extraction and consider an SPE cleanup step to reduce matrix effects.[3]

  • Chromatography: Optimize your LC method to achieve good peak shape and separate this compound from other interfering compounds. This will reduce ion suppression.[4]

  • Mass Spectrometry: Optimize MS parameters by infusing a pure standard. Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI), as acyl-CoAs are efficiently ionized under these conditions.[3] Utilize multiple reaction monitoring (MRM) for the highest sensitivity and specificity.

Q3: What internal standard should I use for the quantification of this compound?

A3: An ideal internal standard is a structurally similar molecule that is not naturally present in your samples. For medium-chain acyl-CoAs like this compound, an odd-chain acyl-CoA such as heptadecanoyl-CoA (C17-CoA) is a suitable choice.[5][6] The internal standard should be added at the very beginning of the sample preparation process to account for any loss during extraction and analysis.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is generally not necessary for the analysis of this compound by LC-MS/MS. Modern mass spectrometers provide sufficient sensitivity for the detection of the native molecule. However, for other analytical techniques like HPLC with fluorescence detection, derivatization with a fluorescent tag might be employed to enhance sensitivity.

Experimental Protocols

Sample Preparation: Extraction of this compound from Cultured Cells
  • Cell Lysis and Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled (-20°C) extraction solution of acetonitrile/methanol/water (2:2:1, v/v/v) to the cell pellet.[1] Ensure the volume is sufficient to immerse the cells.

    • Add the internal standard (e.g., C17-CoA) to the extraction solution.

    • Scrape the cells and transfer the mixture to a microcentrifuge tube.

    • Vortex vigorously for 1 minute and incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the extracted acyl-CoAs, and transfer it to a new tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% acetonitrile in water.

LC-MS/MS Analysis Method
Parameter Typical Conditions
LC Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate
Mobile Phase B Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate
Flow Rate 0.2 - 0.4 mL/min
Gradient Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95-100%) over several minutes to elute analytes of varying polarities.
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 30 - 50 V
Desolvation Temperature 400 - 550 °C
Desolvation Gas Flow 500 - 800 L/hr
Collision Gas Argon

Note: These are general conditions and should be optimized for your specific instrument and application.

Visualizations

Metabolic Pathway of this compound

This compound is an intermediate in the β-oxidation of fatty acids. The following diagram illustrates its position within this metabolic pathway.

metabolic_pathway cluster_beta_oxidation Mitochondrial β-Oxidation cluster_5_oxo Metabolism of this compound Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Decanoyl-CoA) MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Fatty_Acyl_CoA->MCAD Enoyl_CoA Trans-Δ2-Enoyl-CoA MCAD->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA HAD L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Hydroxyacyl_CoA->HAD Ketoacyl_CoA 3-Ketoacyl-CoA HAD->Ketoacyl_CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters cycle 5_Oxo This compound 5_Oxo->HAD Potential_Inhibition Potential partial inhibition

Caption: Mitochondrial β-oxidation of fatty acids and the role of this compound.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps in a typical experimental workflow for the quantitative analysis of this compound.

experimental_workflow Sample_Collection 1. Sample Collection (Cells or Tissues) Extraction 2. Extraction (with Internal Standard) Sample_Collection->Extraction Cleanup 3. Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_MS_Analysis 4. LC-MS/MS Analysis (MRM Mode) Cleanup->LC_MS_Analysis Data_Processing 5. Data Processing LC_MS_Analysis->Data_Processing Quantification 6. Quantification Data_Processing->Quantification

Caption: A typical workflow for the quantitative analysis of this compound.

References

Troubleshooting poor chromatographic peak shape of 5-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor chromatographic peak shape during the analysis of 5-Oxodecanoyl-CoA.

Troubleshooting Guides

Poor chromatographic peak shape can significantly impact the accuracy and precision of your results. Below are common issues and step-by-step guidance to resolve them.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half. This is a common issue in the analysis of acyl-CoAs.

Possible Causes and Solutions:

  • Secondary Interactions with Stationary Phase: The polar nature of the CoA moiety and the ketone group in this compound can lead to unwanted interactions with active sites (residual silanols) on the silica-based stationary phase.[1]

    • Solution 1: Adjust Mobile Phase pH. Ensure the mobile phase pH is appropriate to suppress the ionization of residual silanols. For C18 columns, operating within a pH range of 2-8 is crucial to prevent silica (B1680970) dissolution.[2]

    • Solution 2: Use a Highly Deactivated Column. Employ an end-capped column where residual silanols are chemically bonded to reduce their availability for secondary interactions.[3]

    • Solution 3: Add a Buffer to the Mobile Phase. Incorporating a buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, can help to mask the residual silanols and improve peak symmetry.[1][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample. If a high sample load is necessary, consider using a column with a larger internal diameter or a higher stationary phase capacity.

  • Physical Issues in the Flow Path: Dead volumes or blockages in the system can cause band broadening and tailing.

    • Solution: Check all fittings and connections for leaks or gaps. Ensure the column is installed correctly and that the inlet frit is not partially blocked. If a blockage is suspected, backflushing the column may help.

Issue 2: Peak Fronting

Peak fronting, where the initial part of the peak is broader than the trailing edge, is less common than tailing but can still occur.

Possible Causes and Solutions:

  • Sample Overload: Similar to peak tailing, injecting an excessive amount of the analyte can lead to fronting.

    • Solution: Decrease the sample concentration or injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

Issue 3: Broad Peaks

Broad peaks can lead to decreased resolution and sensitivity.

Possible Causes and Solutions:

  • Large Dead Volume: Excessive volume in the tubing, connections, or detector flow cell can cause the analyte band to spread.

    • Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency and broader peaks.

    • Solution: If a guard column is in use, replace it. If the problem persists, replace the analytical column. Implementing a robust sample preparation procedure can extend column lifetime.

  • Inappropriate Flow Rate: A flow rate that is too high or too low can result in band broadening.

    • Solution: Optimize the flow rate for your specific column dimensions and particle size.

Issue 4: Split Peaks

Split peaks can indicate a problem at the head of the column or with the injection process.

Possible Causes and Solutions:

  • Partially Blocked Inlet Frit: Debris from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

    • Solution: Backflush the column. If this does not resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column from particulate matter.

  • Injector Issues: Problems with the injector, such as a damaged rotor seal, can lead to improper sample introduction and split peaks.

    • Solution: Perform routine maintenance on the injector and replace any worn parts.

  • Sample Solvent Effects: Injecting a sample in a strong, non-miscible solvent can cause peak splitting.

    • Solution: Ensure the sample solvent is compatible with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to poor peak shape?

A1: Acyl-CoAs, including this compound, are complex molecules with both polar (CoA moiety) and non-polar (acyl chain) regions. The phosphate groups on the CoA moiety can interact with residual silanols on silica-based columns, leading to peak tailing. The presence of a ketone group in the acyl chain can also contribute to secondary interactions. Furthermore, acyl-CoAs can be unstable in aqueous solutions, especially at alkaline or strongly acidic pH, which can lead to degradation products that may interfere with the main peak.

Q2: What is the best type of column to use for this compound analysis?

A2: A reversed-phase C18 column is commonly used for the separation of acyl-CoAs. To minimize peak tailing, it is highly recommended to use a modern, high-purity silica column that is well end-capped. For complex samples, a column with a smaller particle size (e.g., sub-2 µm) can provide higher resolution and efficiency.

Q3: How can I improve the stability of this compound during sample preparation and analysis?

A3: To minimize degradation, samples should be processed quickly at low temperatures (e.g., on ice). For deproteinization, using 5-sulfosalicylic acid (SSA) has been shown to be effective and can obviate the need for solid-phase extraction (SPE), which can lead to the loss of more hydrophilic species. Storing samples at -80°C is recommended for long-term stability.

Q4: What are typical mobile phase compositions for acyl-CoA analysis?

A4: Mobile phases for reversed-phase chromatography of acyl-CoAs typically consist of an aqueous component and an organic modifier like acetonitrile (B52724) or methanol. The aqueous phase is often buffered (e.g., with ammonium acetate or potassium phosphate) to control pH and improve peak shape. A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, is usually necessary to separate a range of acyl-CoAs with different chain lengths.

Q5: What are the characteristic mass spectrometry fragments for this compound?

A5: In positive ion mode mass spectrometry, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety. Another common fragment ion is observed at m/z 428, resulting from cleavage between the 5' diphosphates. These characteristic fragments can be used for targeted analysis using multiple reaction monitoring (MRM).

Quantitative Data Summary

The following tables provide a summary of typical starting conditions for the chromatographic analysis of long-chain acyl-CoAs. These parameters should be optimized for the specific analysis of this compound.

Table 1: Recommended HPLC/UHPLC Column Specifications

ParameterRecommendationRationale
Stationary Phase C18Good retention for long-chain acyl-CoAs.
Particle Size < 3 µmHigher efficiency and better resolution.
Pore Size 100-120 ÅAppropriate for small molecules like acyl-CoAs.
Internal Diameter 2.1 - 4.6 mm2.1 mm for higher sensitivity and lower solvent consumption; 4.6 mm for higher loading capacity.
Length 50 - 150 mmShorter columns for faster analysis; longer columns for higher resolution.

Table 2: Typical LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterTypical Value/Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Mobile Phase A Water with 5-10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.5 mL/min (for 2.1 mm ID column)
Column Temperature 30 - 40 °C
MRM Transition 1 (Quantification) [M+H]+ → [M+H-507]+
MRM Transition 2 (Confirmation) [M+H]+ → 428

Experimental Protocols

Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted for the extraction of acyl-CoAs from biological samples.

  • Homogenization: Homogenize the tissue or cell pellet in ice-cold 2.5% (w/v) SSA.

  • Incubation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system or stored at -80°C.

Visualizations

TroubleshootingWorkflow start Poor Peak Shape Observed q1 Identify Peak Shape Issue start->q1 tailing Peak Tailing q1->tailing Tailing fronting Peak Fronting q1->fronting Fronting broad Broad Peaks q1->broad Broad split Split Peaks q1->split Split q_tailing Check for Secondary Interactions, Column Overload, or Physical Issues tailing->q_tailing q_fronting Check for Sample Overload or Solvent Incompatibility fronting->q_fronting q_broad Check for Dead Volume or Column Degradation broad->q_broad q_split Check for Inlet Blockage or Injector Issues split->q_split s_tailing Adjust Mobile Phase pH Use End-capped Column Add Buffer Reduce Sample Load Check Fittings q_tailing->s_tailing end Peak Shape Improved s_tailing->end s_fronting Reduce Sample Load Match Sample Solvent to Mobile Phase q_fronting->s_fronting s_fronting->end s_broad Minimize Tubing Length Replace Guard/Analytical Column q_broad->s_broad s_broad->end s_split Backflush Column Service Injector q_split->s_split s_split->end

Caption: Troubleshooting workflow for poor chromatographic peak shape.

AnalyteInteractions cluster_Analyte This compound Structure cluster_StationaryPhase Reversed-Phase Stationary Phase Analyte This compound CoA Moiety (Polar) - Phosphates - Adenosine Acyl Chain (Non-polar) - C10 Chain - Oxo Group StationaryPhase C18 Chains (Non-polar) Residual Silanols (Polar) Analyte:chain->StationaryPhase:c18 Primary Interaction (Retention) Analyte:coa->StationaryPhase:silanol Secondary Interaction (Peak Tailing) Analyte:chain->StationaryPhase:silanol Secondary Interaction (Peak Tailing - Oxo Group)

Caption: Potential interactions of this compound with a C18 stationary phase.

References

Technical Support Center: Optimizing MRM Parameters for 5-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) fragmentation parameters for the analysis of 5-Oxodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ions for this compound in positive ion mode ESI-MS?

A1: For this compound, with a molecular weight of 935.77 g/mol , the expected singly charged precursor ion ([M+H]⁺) in positive electrospray ionization (ESI) mode is approximately m/z 936.8. Acyl-CoAs characteristically undergo a neutral loss of the 3'-phospho-ADP moiety during collision-induced dissociation, which corresponds to a mass of 507.3 Da.[1][2] Therefore, the most common and intense product ion for this compound will have an m/z of approximately 429.5.

Q2: I am not seeing any signal for my this compound standard. What are the common causes for a complete loss of signal?

A2: A complete signal loss can be frustrating. A systematic approach to troubleshooting is recommended. First, confirm the mass spectrometer is functioning by infusing a known, stable compound to ensure a response. Next, prepare fresh standards and mobile phases to rule out degradation or contamination. Verify that all instrument parameters, including voltages and gas flows, are correctly set and that a stable electrospray is being generated.

Q3: My signal for this compound is very low. How can I improve the signal intensity?

A3: Low signal intensity for acyl-CoAs can be attributed to several factors:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in non-acidic aqueous solutions. Ensure samples are prepared fresh and kept in an acidic buffer.

  • Suboptimal Ionization: The composition of the mobile phase can significantly impact ionization efficiency. The use of ion-pairing agents or modifiers may be necessary.

  • Incorrect MS Parameters: The selection of precursor and product ions, as well as the collision energy, must be optimized for your specific instrument.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of MRM parameters for this compound.

Issue Possible Cause Recommended Solution
No or Low Precursor Ion Intensity Poor ionization, compound degradation, incorrect m/z setting.1. Optimize source parameters (e.g., spray voltage, gas flows, temperature). 2. Prepare fresh sample and mobile phases. 3. Verify the calculated precursor m/z and check for adduct formation (e.g., [M+Na]⁺).
No or Low Product Ion Intensity Incorrect collision energy (CE), wrong product ion m/z.1. Perform a collision energy optimization experiment by ramping the CE across a range (e.g., 10-60 eV) to find the optimal value. 2. Confirm the product ion m/z based on the characteristic neutral loss of 507.3 Da.
High Background Noise Contaminated mobile phase, dirty ion source, matrix effects.1. Use high-purity solvents and freshly prepared mobile phases. 2. Clean the ion source components according to the manufacturer's instructions. 3. Optimize the sample preparation method to remove interfering matrix components.
Inconsistent Signal/Poor Reproducibility Unstable spray, fluctuating LC pressure, sample degradation over time in the autosampler.1. Check for blockages in the ESI needle and ensure a consistent spray. 2. Monitor the LC pressure for any unusual fluctuations. 3. Keep the autosampler at a low temperature (e.g., 4°C) and minimize the time samples are stored before injection.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the MRM analysis of this compound.

Parameter Value Notes
Compound Name This compound
Molecular Formula C₃₁H₅₂N₇O₁₈P₃S[3]
Molecular Weight 935.77 g/mol [3]
Precursor Ion (Q1) [M+H]⁺ ~ m/z 936.8Singly charged ion in positive ESI mode.
Product Ion (Q3) ~ m/z 429.5Corresponds to the neutral loss of the 3'-phospho-ADP moiety (507.3 Da).[1]
Collision Energy (CE) Instrument dependentOptimization is required. A typical starting range is 20-50 eV.
Declustering Potential (DP) Instrument dependentOptimization is recommended. A general starting point is 60-100 V.
Cone Voltage (CV) Instrument dependentOptimization is recommended. A general starting point is 30-60 V.

Experimental Protocols

Methodology for Optimizing MRM Parameters

This protocol outlines a general procedure for optimizing the collision energy for the MRM transition of this compound.

  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Precursor Ion Selection: In the mass spectrometer software, set the first quadrupole (Q1) to isolate the precursor ion of this compound (m/z 936.8).

  • Product Ion Scan: Perform a product ion scan by scanning the third quadrupole (Q3) to identify the major fragment ions generated from the precursor. The most intense product ion should be near m/z 429.5.

  • Collision Energy Ramp: Create an experiment where the collision energy is ramped over a range of values (e.g., 10 to 60 eV in 2 eV increments) while monitoring the intensity of the m/z 936.8 -> 429.5 transition.

  • Data Analysis: Plot the intensity of the product ion against the collision energy. The collision energy that produces the highest intensity is the optimal value.

  • Optimization of Other Parameters: Similarly, optimize other parameters such as declustering potential (DP) and cone voltage (CV) by ramping their values and monitoring the signal intensity of the precursor ion.

Visualizations

MRM_Troubleshooting_Workflow Troubleshooting Workflow for Low MRM Signal start Low or No MRM Signal for this compound check_ms Step 1: Verify MS Performance - Infuse a known standard - Check for stable spray start->check_ms check_sample Step 2: Assess Sample Integrity - Prepare fresh standard - Use fresh mobile phase check_ms->check_sample MS OK? fail Issue Persists: Consult Instrument Specialist check_ms->fail MS Issue check_params Step 3: Review MRM Parameters - Verify Precursor (Q1) m/z - Verify Product (Q3) m/z check_sample->check_params Sample OK? check_sample->fail Sample Issue optimize_ce Step 4: Optimize Collision Energy (CE) - Perform CE ramp experiment check_params->optimize_ce Parameters Correct? check_params->fail Incorrect Parameters optimize_source Step 5: Optimize Source Conditions - Adjust gas flows - Optimize temperatures optimize_ce->optimize_source CE Optimized success Signal Restored / Optimized optimize_source->success Source Optimized optimize_source->fail Still Low Signal

Caption: A logical workflow for troubleshooting low MRM signal for this compound.

References

Strategies to prevent enzymatic degradation of 5-Oxodecanoyl-CoA post-extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and analysis of 5-Oxodecanoyl-CoA. Given the limited direct literature on this compound, the strategies outlined below are based on established principles for other medium-chain acyl-CoA thioesters and should be adapted as a starting point for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation post-extraction?

A1: The principal reasons for the degradation of this compound, like other acyl-CoA molecules, are enzymatic activity and chemical instability.

  • Enzymatic Degradation: The two main enzyme classes responsible for degradation are:

    • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond, converting the acyl-CoA back to a free fatty acid and Coenzyme A.[1][2] This is a major concern as ACOTs are widespread within cells.[1]

    • Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the oxidation of the fatty acyl chain, initiating its breakdown through pathways like beta-oxidation.[3][4]

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions, and at elevated temperatures.

Q2: What is the optimal pH and temperature for handling this compound samples?

A2: To minimize chemical degradation, it is crucial to maintain a slightly acidic pH and low temperatures throughout the extraction and analysis process.

  • pH: Acyl-CoAs are most stable in a pH range of 4.0 to 6.8. Alkaline conditions should be strictly avoided as they promote rapid hydrolysis of the thioester bond.

  • Temperature: All steps of the extraction and sample preparation should be performed on ice or at 4°C to reduce both enzymatic activity and chemical degradation. For long-term storage, extracts should be kept as dry pellets at -80°C.

Q3: Which enzymes are likely to degrade this compound, and how can their activity be inhibited?

A3: this compound is a medium-chain keto-acyl-CoA, making it a potential substrate for medium-chain specific Acyl-CoA Dehydrogenases (MCADs) and various Acyl-CoA Thioesterases.

  • Inhibition Strategies:

    • Rapid Quenching: The most critical step is to halt all enzymatic activity immediately upon sample collection. This can be achieved by flash-freezing tissues in liquid nitrogen or by adding ice-cold solvents like 80% methanol (B129727) to cell pellets.

    • Protein Precipitation: Subsequent homogenization in an acidic solvent or the use of protein precipitants like 5-sulfosalicylic acid (SSA) will denature and remove enzymes from the sample.

    • Specific Inhibitors: While broad-spectrum inhibition is achieved through the above methods, for specific mechanistic studies, inhibitors targeting ACADs and ACOTs can be used. However, their use must be carefully validated for your experimental system.

Q4: How can I improve the recovery and quantification of this compound?

A4: Optimizing your extraction and analytical method is key to achieving good recovery and accurate quantification.

  • Extraction Method:

    • Solvent Precipitation: A simple and rapid method involves protein precipitation with a solvent like 80% methanol. This method generally provides good recovery for a broad range of acyl-CoAs.

    • Solid-Phase Extraction (SPE): For cleaner samples and to reduce matrix effects in LC-MS/MS analysis, SPE can be employed. However, it's important to choose the appropriate SPE cartridge and elution solvents to avoid the loss of your target analyte.

  • Internal Standards: The use of a suitable internal standard is crucial for accurate quantification. An ideal choice is a stable isotope-labeled this compound. If unavailable, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), can be used as it is not naturally abundant in most biological samples.

  • LC-MS/MS Analysis: Reversed-phase chromatography with a C18 column is commonly used for the separation of acyl-CoAs. The mass spectrometer should be operated in positive ion mode, monitoring for the characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety of CoA.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal for this compound Sample Degradation: Enzymatic or chemical breakdown during sample preparation.Ensure rapid and effective quenching of enzymatic activity. Maintain samples on ice at all times. Use pre-chilled solvents and tubes. Store extracts as dry pellets at -80°C and reconstitute just before analysis.
Inefficient Extraction: The chosen solvent system may not be optimal for this compound.Test different extraction solvents. A common starting point is 80% methanol. For tissues, homogenization in a buffered solution followed by solvent extraction can improve recovery.
Poor Recovery from SPE: The analyte may be lost during the solid-phase extraction cleanup step.If using SPE, ensure the cartridge type and elution method are validated for medium-chain acyl-CoAs. Consider methods that do not require SPE, such as those using sulfosalicylic acid (SSA) for protein precipitation.
High Variability Between Replicates Inconsistent Sample Handling: Minor variations in timing or temperature during extraction can lead to differing levels of degradation.Standardize your workflow meticulously. Ensure all samples are processed for the same duration and under identical conditions.
Incomplete Enzyme Inactivation: Residual enzymatic activity can continue to degrade the analyte.Ensure thorough mixing and sufficient incubation time with the quenching/extraction solvent to completely denature all enzymes.
Precipitation Issues: Incomplete protein precipitation can lead to matrix effects and inconsistent results.Vortex samples vigorously after adding the precipitation solvent. Ensure centrifugation is sufficient to pellet all cellular debris.
Inaccurate or Imprecise Quantification Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer.Improve chromatographic separation to better resolve the analyte from interfering species. Consider using a cleaner extraction method like SPE.
Non-Linearity of Calibration Curve: The calibration curve may not be linear across the desired concentration range.Construct calibration curves using a matrix that closely matches your study samples to account for matrix effects. Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.
Lack of a Suitable Internal Standard: Without a proper internal standard, variations in extraction efficiency and instrument response cannot be corrected.If a stable isotope-labeled standard is unavailable, use an odd-chain acyl-CoA. Add the internal standard at the very beginning of the sample preparation process.

Data Presentation

Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C over 48 Hours

SolventpHAverage Coefficient of Variation (CV, %) for Short-Chain Acyl-CoAsAverage Coefficient of Variation (CV, %) for Medium to Long-Chain Acyl-CoAs
Water~7.01520
50 mM Ammonium (B1175870) Acetate (B1210297)4.0810
50 mM Ammonium Acetate6.81012
50% Methanol/Water~7.01215
50% Methanol/50 mM Ammonium Acetate4.057
50% Methanol/50 mM Ammonium Acetate6.879
Data adapted from a study on the stability of a range of acyl-CoAs. Lower CV indicates higher stability.

Table 2: Comparison of Acyl-CoA Extraction Method Recoveries

Extraction MethodKey StrengthsKey LimitationsTypical Recovery
Solvent Precipitation (e.g., 80% Methanol) Simple, fast, good recovery for a broad range of acyl-CoAs.Potential for ion suppression from co-extracted matrix components.High MS intensities reported, though quantitative recovery can be variable.
Solid-Phase Extraction (SPE) Excellent for sample cleanup, reducing matrix effects. High recovery for a wide range of acyl-CoAs.More time-consuming and can lead to loss of more hydrophilic, short-chain acyl-CoAs if not optimized.Can be optimized to achieve >80% recovery.
Sulfosalicylic Acid (SSA) Precipitation Avoids the need for SPE, improving recovery of polar analytes.The acidic nature of SSA needs to be considered for downstream analysis.Can achieve >90% recovery for a broad range of acyl-CoAs.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells using Solvent Precipitation

This protocol is a rapid and effective method for a broad range of acyl-CoAs from cultured cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol in water

  • Cell scraper

  • Microcentrifuge tubes, 1.5 mL

  • Centrifuge capable of 14,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium acetate)

Procedure:

  • Cell Harvesting and Washing:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

  • Quenching and Extraction:

    • Add a sufficient volume of ice-cold 80% methanol to completely cover the cells.

    • Use a cell scraper to scrape the cells in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Solvent Evaporation:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of acyl-CoA extracts.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

Mobile Phases:

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.

Procedure:

  • Chromatographic Separation:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the reconstituted sample.

    • Apply a gradient that starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs. The exact gradient will need to be optimized for your specific system and analyte.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound. The primary product ion for quantification should be the neutral loss of 507 Da. A secondary product ion can be used for confirmation.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis sample Cell Pellet / Tissue quench Quenching (e.g., 80% Methanol) sample->quench Immediate homogenize Homogenization quench->homogenize precipitate Protein Precipitation homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Extract supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation start This compound acot Acyl-CoA Thioesterase (ACOT) start->acot acad Acyl-CoA Dehydrogenase (ACAD) start->acad hydrolysis Hydrolysis (Alkaline pH, High Temp) start->hydrolysis ffa 5-Oxodecanoic Acid + CoA acot->ffa oxidized Oxidized Products acad->oxidized hydrolyzed_product 5-Oxodecanoic Acid + CoA hydrolysis->hydrolyzed_product

Caption: Primary degradation pathways for this compound post-extraction.

References

Enhancing the recovery of 5-Oxodecanoyl-CoA from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the recovery of 5-Oxodecanoyl-CoA from complex biological matrices. The following information is based on established best practices for the analysis of medium-chain acyl-Coenzyme A thioesters.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low this compound recovery during extraction?

Low recovery is typically due to the inherent chemical and enzymatic instability of the acyl-CoA thioester bond. The main factors are:

  • Enzymatic Degradation: Cellular acyl-CoA thioesterases (ACOTs) rapidly hydrolyze the thioester bond upon cell lysis.[1]

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH.[1]

  • Thermal Decomposition: Higher temperatures accelerate degradation rates.[1]

  • Suboptimal Extraction: Inefficient solvent mixtures or phase partitioning can leave the analyte behind.

Q2: What is the most critical step to prevent degradation of this compound during sample preparation?

The most critical step is the immediate and effective quenching of all enzymatic activity at the moment of sample collection.[1] For tissue samples, this is typically achieved by flash-freezing in liquid nitrogen. For cell cultures, metabolism can be quenched by adding a pre-chilled organic solvent (e.g., methanol (B129727) at -80°C) directly to the culture plate.[1]

Q3: What is the optimal pH for extracting and storing this compound?

Acyl-CoA esters are most stable in slightly acidic conditions, typically between pH 4.0 and 6.0.[1] Extraction protocols often use acidic buffers, such as potassium phosphate (B84403) at pH 4.9, to minimize chemical hydrolysis.[1][2] Stability significantly decreases in alkaline conditions (pH > 8).[1]

Q4: How should I store my samples and extracts containing this compound?

Throughout the extraction process, samples and extracts must be kept ice-cold (0-4°C) at all times.[1] For long-term storage, purified extracts or tissue samples should be stored at -80°C to prevent degradation.

Q5: What is a suitable analytical technique for quantifying this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying acyl-CoAs due to its high sensitivity and selectivity.[3][4][5][6][7] Detection is often performed in positive electrospray ionization (ESI) mode, monitoring for a characteristic neutral loss of 507 amu corresponding to the fragmentation of the CoA moiety.[5][6][8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Analyte Signal 1. Enzymatic Degradation: Incomplete quenching of thioesterases.Ensure rapid flash-freezing of tissue or quenching of cells. Homogenize in an acidic buffer containing protease inhibitors.
2. Chemical Instability: Extraction buffer pH is too high.Prepare all aqueous solutions with a pH between 4.0 and 6.0. A common choice is 100 mM potassium phosphate, pH 4.9.[1][2]
3. Inefficient Extraction: The chosen solvent system is not optimal for a C10 oxo-acyl-CoA.Use a proven solvent system like acetonitrile (B52724)/isopropanol (B130326) followed by an acidic buffer.[9] Consider adding an internal standard (e.g., C17-CoA) early in the process to track recovery.[10]
4. Poor SPE Recovery: Analyte does not bind to or elute from the SPE cartridge.Acidify the extract with acetic acid before loading onto the SPE column.[9] Ensure the correct sorbent is used (e.g., 2-(2-pyridyl)ethyl-functionalized silica (B1680970) or C18) and optimize wash/elution solvents.[2][9]
High Signal Variability (Poor Reproducibility) 1. Inconsistent Sample Handling: Temperature and timing variations between samples.Standardize all steps of the protocol. Keep samples on ice at all times. Use pre-chilled solvents and tubes.[1]
2. Analyte Instability in Autosampler: Degradation while waiting for LC-MS/MS analysis.Ensure the autosampler is refrigerated (e.g., 4°C). Limit the time samples spend in the autosampler before injection. Analyze stability over 48h in different solvents to find the optimal one.[11]
3. Matrix Effects: Co-eluting compounds are suppressing or enhancing the ionization of the analyte.Improve chromatographic separation to resolve the analyte from interfering species.[3] Refine the SPE cleanup protocol to better remove matrix components.
Poor Peak Shape in LC-MS/MS 1. Incompatible Injection Solvent: The solvent in which the sample is dissolved is too strong compared to the initial mobile phase.After SPE elution and evaporation, reconstitute the sample in a solvent that is weak or identical to the initial mobile phase (e.g., 95% Mobile Phase A).
2. Column Overload: Injecting too much sample mass onto the analytical column.Dilute the sample or inject a smaller volume.
3. Secondary Interactions: The oxo-group on the acyl chain may interact with the stationary phase.Ensure the mobile phase contains an appropriate modifier (e.g., formic or acetic acid) to control ionization and improve peak shape.[9]
Data Presentation: Acyl-CoA Recovery Rates

The following table summarizes recovery data from published methods for acyl-CoAs, which can serve as a benchmark for optimizing this compound recovery.

Method Step Acyl-CoA Chain Lengths Matrix Recovery Rate (%) Reference
Tissue ExtractionAcetyl, Malonyl, Octanoyl, Oleoyl, Palmitoyl, ArachidonylRat Liver93 - 104%[9]
Solid-Phase ExtractionAcetyl, Malonyl, Octanoyl, Oleoyl, Palmitoyl, ArachidonylRat Liver Extract83 - 90%[9]
Modified Extraction & SPELong-Chain Acyl-CoAsRat Heart, Kidney, Muscle70 - 80%[2]
Optimized ExtractionShort, Medium, Long-ChainLiver, Brain, Muscle, Adipose60 - 140%[9]

Note: Recovery rates can be highly dependent on the specific analyte and matrix.

Experimental Protocols & Visualizations

Protocol 1: Extraction and SPE of this compound

This protocol is adapted from established methods for medium and long-chain acyl-CoAs.[2][9][10]

Materials:

  • Frozen, powdered biological matrix (~50-100 mg)

  • Internal Standard (e.g., Heptadecanoyl-CoA, C17-CoA)

  • Extraction Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9

  • Organic Solvents: Isopropanol, Acetonitrile (LC-MS Grade)

  • Saturated Ammonium (B1175870) Sulfate solution

  • Solid-Phase Extraction (SPE) Cartridges: C18 or 2-(2-pyridyl)ethyl-functionalized silica

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water

  • SPE Wash Solvent: Water, followed by 50% Methanol

  • SPE Elution Solvent: Acetonitrile or 2-propanol

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add ~50 mg of frozen powdered tissue to 1 mL of ice-cold Extraction Buffer containing the internal standard. Homogenize thoroughly.

  • Solvent Addition: Add 1 mL of isopropanol and homogenize again. Add 2 mL of acetonitrile and 0.125 mL of saturated ammonium sulfate.

  • Extraction: Vortex the mixture vigorously for 5 minutes while keeping it on ice.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C. Collect the upper organic supernatant.

  • SPE Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of acetonitrile into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Visual Workflow for this compound Extraction

G cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Frozen Tissue (~50mg) Quench Homogenize in Acidic Buffer (pH 4.9) + Internal Standard Sample->Quench Immediate Quenching Solvents Add Isopropanol & Acetonitrile Quench->Solvents Vortex Vortex & Centrifuge (4°C) Solvents->Vortex Supernatant Collect Organic Supernatant Vortex->Supernatant Load Load Supernatant onto C18 SPE Cartridge Supernatant->Load Wash Wash with H2O then 50% MeOH Load->Wash Elute Elute with Acetonitrile Wash->Elute Dry Dry Down Under Nitrogen Elute->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis G cluster_degradation Degradation Pathways cluster_prevention Preventative Measures Analyte This compound (Target Analyte) Enzymatic Enzymatic Hydrolysis Analyte->Enzymatic Cell Lysis Chemical Chemical Hydrolysis Analyte->Chemical Improper Buffer Enzyme Acyl-CoA Thioesterases (ACOTs) Enzymatic->Enzyme Degraded Degradation Products (Free Fatty Acid + CoA-SH) Enzymatic->Degraded Conditions Alkaline pH (pH > 7) High Temperature Chemical->Conditions Chemical->Degraded Quench Rapid Quenching (Liquid N2) Quench->Enzymatic Inhibits Acidify Acidic Buffer (pH 4.0-6.0) Acidify->Chemical Prevents Cold Maintain 0-4°C Cold->Enzymatic Slows Cold->Chemical Slows

References

Validation & Comparative

Validating the Presence of 5-Oxodecanoyl-CoA in Mitochondrial Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific acyl-CoA species within mitochondria is crucial for understanding cellular metabolism and identifying potential therapeutic targets. This guide provides a comparative overview of methods for validating the presence of 5-Oxodecanoyl-CoA in mitochondrial extracts, with a focus on providing actionable experimental data and protocols.

The validation of this compound, a key intermediate in various metabolic pathways, requires sensitive and specific analytical techniques. While several methods exist for the analysis of acyl-CoAs, liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its high selectivity and sensitivity.[1][2] This guide will primarily focus on LC-MS/MS-based approaches, while also providing a comparative context with alternative methods.

Comparative Analysis of Detection Methods

The choice of analytical method for validating this compound depends on several factors, including the required sensitivity, specificity, available equipment, and throughput. The following table summarizes the key characteristics of the most common techniques.

Method Principle Sensitivity Specificity Throughput Instrumentation Primary Application
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation analysis.High (picomole to femtomole)Very HighMedium to HighLiquid chromatograph, tandem mass spectrometerTargeted quantification and confirmation of acyl-CoAs.
Radio-HPLC Chromatographic separation of radiolabeled compounds with detection by a radioactivity detector.HighHigh (with labeled standard)Low to MediumHigh-performance liquid chromatograph, radiochemical detectorMetabolic flux studies using radiolabeled precursors.[3]
Enzymatic Assays Measurement of a product or cofactor change resulting from a specific enzyme-catalyzed reaction.MediumHigh (enzyme-dependent)HighSpectrophotometer, fluorometerQuantification of specific, abundant acyl-CoAs (e.g., acetyl-CoA).[4][5]
Immunochemical Detection Use of antibodies to detect the target molecule.Medium to HighHigh (antibody-dependent)HighPlate reader, blotting equipmentQualitative or semi-quantitative detection.

Experimental Workflow for LC-MS/MS Validation

The following diagram outlines a typical workflow for the validation and quantification of this compound in mitochondrial extracts using LC-MS/MS.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Mitochondrial_Isolation Mitochondrial Isolation Extraction Acyl-CoA Extraction (e.g., with 5-sulfosalicylic acid) Mitochondrial_Isolation->Extraction Internal_Standard Addition of Internal Standard (e.g., C17-CoA) Extraction->Internal_Standard LC_Separation Reverse-Phase LC Separation Internal_Standard->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Validation Confirmation of this compound (Retention Time & Fragmentation) Peak_Integration->Validation

Experimental workflow for this compound validation.

Logical Framework for Validation

The confirmation of this compound relies on the convergence of multiple analytical parameters, as illustrated in the diagram below.

G cluster_0 Experimental Evidence cluster_1 Validation Outcome Retention_Time Matching Retention Time with Standard Validated_Presence Validated Presence of This compound Retention_Time->Validated_Presence Parent_Ion Correct Precursor Ion (M+H)+ Parent_Ion->Validated_Presence Fragment_Ions Characteristic Fragment Ions Fragment_Ions->Validated_Presence

Logical diagram for confirming this compound presence.

Detailed Experimental Protocol: LC-MS/MS

This protocol provides a detailed methodology for the extraction and analysis of this compound from isolated mitochondria.

1. Materials and Reagents:

  • Isolated mitochondria

  • This compound standard

  • Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)

  • 5% (w/v) 5-Sulfosalicylic acid (SSA) in water

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Liquid chromatograph coupled to a tandem mass spectrometer

2. Sample Preparation:

  • Resuspend isolated mitochondrial pellets in a known volume of cold phosphate-buffered saline (PBS).

  • For extraction, add 4 volumes of ice-cold 5% SSA to the mitochondrial suspension.

  • Add the internal standard (e.g., C17:0-CoA) to each sample at a known concentration.

  • Vortex the samples vigorously for 1 minute.

  • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs and transfer to a new microcentrifuge tube.

  • Store the extracts at -80°C until LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: The specific precursor ion (M+H)+ and at least two characteristic product ions should be monitored. The most abundant fragment ion is typically formed by the neutral loss of the phosphorylated ADP moiety (M-507).[6]

      • Internal Standard (C17:0-CoA): Monitor the corresponding precursor and product ions.

    • Optimize collision energies for each transition to maximize signal intensity.

4. Data Analysis and Quantification:

  • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

  • Calculate the response ratio of this compound to the internal standard.

  • Generate a standard curve using known concentrations of the this compound standard spiked into a blank matrix.

  • Quantify the amount of this compound in the mitochondrial extracts by interpolating the response ratios from the standard curve.

  • Confirm the presence of this compound by comparing the retention time and the ratio of the two product ion transitions to that of the authentic standard.

Conclusion

The validation of this compound in mitochondrial extracts is most reliably achieved through LC-MS/MS. This method offers the necessary sensitivity and specificity to confidently identify and quantify this important metabolic intermediate. While other methods exist, they often lack the comprehensive capabilities of LC-MS/MS. The provided protocol offers a robust starting point for researchers to implement this powerful analytical technique in their studies of mitochondrial metabolism and drug development.

References

Comparative Analysis of Acyl-CoA Levels in Different Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of intracellular acyl-CoA levels, with a focus on providing a framework for the study of 5-Oxodecanoyl-CoA.

Quantitative Data on Medium-Chain Acyl-CoA Levels

The following table summarizes the levels of various medium-chain acyl-CoAs in different mammalian cell lines. This data, while not specific to this compound, provides a valuable reference for the expected range of concentrations and the variability that can be observed between different cell types. The levels are expressed in pmol per million cells or per milligram of protein, highlighting the importance of consistent normalization in comparative studies.

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Butyryl-CoA (C4:0)1.013[1]--
Valeryl-CoA (C5:0)1.118[1]--
Myristoyl-CoA (C14:0)-~2.5~1.5
Palmitoyl-CoA (C16:0)-~12~4
Stearoyl-CoA (C18:0)-~8~2.5
Oleoyl-CoA (C18:1)-~15~3

Data is compiled from various sources and methodologies, which may affect direct comparability. Please refer to the cited literature for specific experimental details.

Metabolic Context: The β-Oxidation Pathway of Decanoyl-CoA

This compound is a derivative of decanoic acid, a ten-carbon fatty acid. Its metabolism is likely intertwined with the fatty acid β-oxidation pathway. To provide a relevant metabolic context, the pathway for the breakdown of Decanoyl-CoA, a closely related molecule, is illustrated below. This process occurs in the mitochondria and involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.

Beta_Oxidation_of_Decanoyl_CoA Decanoyl_CoA Decanoyl-CoA (C10) MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Decanoyl_CoA->MCAD Trans_Dec_2_enoyl_CoA trans-Δ²-Decenoyl-CoA MCAD->Trans_Dec_2_enoyl_CoA FADH2 FADH₂ MCAD->FADH2 ECH Enoyl-CoA Hydratase Trans_Dec_2_enoyl_CoA->ECH L_3_Hydroxydecanoyl_CoA L-3-Hydroxydecanoyl-CoA ECH->L_3_Hydroxydecanoyl_CoA LCHAD 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxydecanoyl_CoA->LCHAD Ketoacyl_CoA 3-Oxodecanoyl-CoA LCHAD->Ketoacyl_CoA NADH NADH LCHAD->NADH Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase Octanoyl_CoA Octanoyl-CoA (C8) Thiolase->Octanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA FAD FAD FAD->MCAD H2O H₂O H2O->ECH NAD NAD⁺ NAD->LCHAD CoA_SH CoA-SH CoA_SH->Thiolase

Caption: Mitochondrial β-oxidation of decanoyl-CoA.

Experimental Protocols

Accurate quantification of intracellular acyl-CoAs requires meticulous sample preparation and a sensitive analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Materials and Reagents
  • Cell Culture: Adherent or suspension mammalian cells.

  • Reagents:

    • Phosphate-buffered saline (PBS), ice-cold.

    • Methanol (LC-MS grade), ice-cold.

    • Internal standards (e.g., odd-chain acyl-CoAs like C17:0-CoA).

    • Trichloroacetic acid (TCA), 10% (w/v) in water, ice-cold.

    • 5-sulfosalicylic acid (SSA), 5% (w/v) in water.

    • Acetonitrile (B52724) (LC-MS grade).

    • Ammonium acetate.

    • Solid-phase extraction (SPE) columns (e.g., Oasis HLB).

Sample Extraction
  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS.

  • Cell Lysis and Acyl-CoA Extraction:

    • Add 1 mL of ice-cold 10% TCA to the cell plate or pellet.

    • Scrape the cells (for adherent cultures) and transfer the lysate to a microcentrifuge tube.

    • Spike the sample with a known amount of internal standard.

    • Sonicate the sample briefly on ice to ensure complete lysis.

  • Protein Precipitation: Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE):

    • Carefully transfer the supernatant to a clean tube.

    • Condition an SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

  • Sample Preparation for LC-MS/MS:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50 µL) of 5% SSA.

LC-MS/MS Analysis
  • Chromatography: Use a C18 reversed-phase column with a gradient elution profile employing solvents such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor and product ion transitions for each acyl-CoA of interest and the internal standard.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of acyl-CoAs from cultured cells.

Acyl_CoA_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Cell_Culture 1. Cell Culture (Adherent or Suspension) Harvesting 2. Cell Harvesting and Washing Cell_Culture->Harvesting Lysis 3. Lysis & Extraction (with Internal Standard) Harvesting->Lysis Centrifugation 4. Protein Precipitation (Centrifugation) Lysis->Centrifugation SPE 5. Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation 6. Solvent Evaporation SPE->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LC_MS 8. LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing 9. Data Processing and Quantification LC_MS->Data_Processing

Caption: General workflow for acyl-CoA quantification.

References

Isotopic Labeling Strategies for Confirming the Metabolic Origin of 3-Oxodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isotopic labeling techniques to confirm the metabolic origin of 3-Oxodecanoyl-CoA, a key intermediate in the beta-oxidation of decanoic acid. Understanding the metabolic flux through this pathway is crucial for research in metabolic diseases, drug development, and nutritional science. This document outlines the experimental methodologies, presents a comparative analysis of common isotopic tracers, and provides the necessary visualizations to understand the experimental workflow and the metabolic pathway.

Introduction to 3-Oxodecanoyl-CoA and Isotopic Tracing

3-Oxodecanoyl-CoA is a transient intermediate formed during the mitochondrial beta-oxidation of decanoic acid (a C10:0 fatty acid). The process involves the sequential removal of two-carbon units in the form of acetyl-CoA. Isotopic labeling, using stable isotopes such as Carbon-13 (¹³C) and Deuterium (B1214612) (²H), is a powerful technique to trace the metabolic fate of decanoic acid and confirm its conversion to 3-Oxodecanoyl-CoA. By introducing labeled decanoic acid into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, thereby elucidating the metabolic pathway and quantifying the flux.

Comparison of Isotopic Labeling Strategies

The two most common stable isotopes used for tracing fatty acid metabolism are ¹³C and ²H. Each has distinct advantages and disadvantages depending on the specific research question and the analytical methods available.

Table 1: Comparison of ¹³C and ²H Isotopic Labeling for Tracing Decanoic Acid Beta-Oxidation

FeatureCarbon-13 (¹³C) LabelingDeuterium (²H) Labeling
Principle Incorporation of ¹³C atoms from labeled decanoic acid into the carbon skeleton of 3-Oxodecanoyl-CoA and subsequent metabolites.Incorporation of ²H atoms from labeled decanoic acid into the fatty acyl chain.
Typical Tracer [U-¹³C₁₀]-Decanoic Acid, [1-¹³C]-Decanoic Acid[²H₁₉]-Decanoic Acid
Detection Method Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS)LC-MS, GC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy
Advantages - Direct tracing of the carbon backbone.- Minimal kinetic isotope effect, meaning the labeled molecule behaves very similarly to the unlabeled one.- Less potential for isotopic exchange with the solvent (water).- High isotopic enrichment is possible.- Can be used to study redox reactions by tracing hydride transfer.- Deuterium-labeled compounds can be less expensive than their ¹³C counterparts.
Disadvantages - Higher cost of labeled precursors.- Lower level of isotopic enrichment compared to deuterium labeling.- Potential for kinetic isotope effects, which may alter reaction rates.- Possibility of H-D exchange with water, which can complicate data interpretation.[1]
Quantitative Analysis Based on the mass shift corresponding to the number of incorporated ¹³C atoms. Isotope dilution mass spectrometry can be used for absolute quantification.Based on the mass shift from incorporated ²H atoms. Requires careful correction for natural isotope abundance and potential H-D exchange.
Typical Application Flux analysis, pathway elucidation, identifying the contribution of decanoic acid to the acetyl-CoA pool.Measuring fatty acid oxidation rates, studying enzyme kinetics, in vivo metabolic imaging.

Experimental Protocols

The following are generalized protocols for isotopic labeling experiments to trace the metabolic origin of 3-Oxodecanoyl-CoA. These should be adapted based on the specific experimental system (e.g., cell culture, isolated mitochondria, or in vivo studies).

Protocol 1: ¹³C-Labeling of Decanoic Acid in Cell Culture

Objective: To trace the incorporation of ¹³C from [U-¹³C₁₀]-Decanoic Acid into 3-Oxodecanoyl-CoA and other beta-oxidation intermediates in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Cell culture medium

  • [U-¹³C₁₀]-Decanoic Acid

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Preparation of Labeled Medium: Prepare a stock solution of [U-¹³C₁₀]-Decanoic Acid complexed to fatty acid-free BSA. Add the complex to the cell culture medium to achieve the desired final concentration.

  • Cell Culture and Labeling: Plate cells and allow them to adhere. Replace the standard medium with the ¹³C-labeled medium and incubate for a specific time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the lysate.

    • Perform a liquid-liquid extraction using a chloroform/methanol/water system to separate the lipid and polar metabolite fractions.

  • Sample Preparation for LC-MS:

    • Dry the polar metabolite fraction (which contains acyl-CoAs) under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution to separate the acyl-CoA species.

    • Detect the mass isotopologues of 3-Oxodecanoyl-CoA and other intermediates using a high-resolution mass spectrometer. The mass of [U-¹³C₁₀]-3-Oxodecanoyl-CoA will be shifted by +10 Da compared to the unlabeled molecule.

Protocol 2: ²H-Labeling for In Vivo Fatty Acid Oxidation Study

Objective: To measure the in vivo oxidation of decanoic acid by tracing the incorporation of deuterium from [²H₁₉]-Decanoic Acid into body water.

Materials:

  • Animal model (e.g., mouse, rat)

  • [²H₁₉]-Decanoic Acid

  • Vehicle for oral gavage or intravenous injection

  • Blood collection supplies

  • Gas chromatography-mass spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS) for water enrichment analysis

Procedure:

  • Tracer Administration: Administer a known dose of [²H₁₉]-Decanoic Acid to the animal via the desired route.

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Water Extraction: Isolate water from the plasma samples, for example, by vacuum distillation.

  • Isotopic Analysis:

    • Measure the deuterium enrichment of the body water using GC-MS or IRMS.

  • Data Analysis:

    • Calculate the rate of fatty acid oxidation based on the rate of appearance of deuterium in the body water pool. This provides an indirect measure of the flux through the beta-oxidation pathway, including the formation of 3-Oxodecanoyl-CoA.

Mandatory Visualizations

Metabolic Pathway of Decanoic Acid Beta-Oxidation

Decanoic Acid Beta-Oxidation Decanoic_Acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_Acid->Decanoyl_CoA Acyl-CoA Synthetase trans_2_Decenoyl_CoA trans-Δ²-Decenoyl-CoA Decanoyl_CoA->trans_2_Decenoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxydecanoyl_CoA L-3-Hydroxydecanoyl-CoA trans_2_Decenoyl_CoA->L_3_Hydroxydecanoyl_CoA Enoyl-CoA Hydratase Oxodecanoyl_CoA 3-Oxodecanoyl-CoA L_3_Hydroxydecanoyl_CoA->Oxodecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Octanoyl_CoA Octanoyl-CoA Oxodecanoyl_CoA->Octanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Oxodecanoyl_CoA->Acetyl_CoA

Caption: The metabolic pathway of decanoic acid beta-oxidation.

Experimental Workflow for Isotopic Labeling

Isotopic Labeling Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Tracer Isotopically Labeled Decanoic Acid (¹³C or ²H) Incubation Incubation/ Administration Tracer->Incubation System Biological System (Cells, Mitochondria, In Vivo) System->Incubation Sampling Sample Collection (Lysate, Tissue, Blood) Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS/GC-MS Analysis Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing Interpretation Metabolic Flux Interpretation Data_Processing->Interpretation

Caption: A generalized workflow for isotopic labeling studies.

Conclusion

Both ¹³C and ²H isotopic labeling are powerful and complementary techniques for confirming the metabolic origin of 3-Oxodecanoyl-CoA from decanoic acid. The choice between them depends on the specific research question, available instrumentation, and budget. ¹³C labeling offers a more direct and less ambiguous way to trace the carbon backbone of the molecule, making it ideal for pathway elucidation and flux analysis. Deuterium labeling, on the other hand, can be a cost-effective alternative for measuring overall fatty acid oxidation rates. By carefully designing the experiment and choosing the appropriate analytical method, researchers can gain valuable insights into the dynamics of fatty acid metabolism.

References

Cross-Validation of 5-Oxodecanoyl-CoA Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-Oxodecanoyl-CoA, a key intermediate in fatty acid metabolism, is crucial for understanding its role in various physiological and pathological processes. The choice of analytical method can significantly impact the reliability and throughput of these measurements. This guide provides a comprehensive comparison of two prevalent techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

While LC-MS/MS is often considered the gold standard for its high specificity and sensitivity, ELISA presents a high-throughput alternative. Understanding the distinct advantages and limitations of each method is essential for selecting the most appropriate technique for your research needs, from basic science investigations to clinical drug development.

Performance Characteristics at a Glance

The following table summarizes the typical performance characteristics for the quantification of a small molecule like this compound using LC-MS/MS and a hypothetical competitive ELISA. These values are representative and may vary depending on the specific instrumentation, reagents, and laboratory conditions.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Chromatographic separation followed by mass-based detection and fragmentation.Competitive binding of this compound and an enzyme-labeled analog to a specific antibody.
Specificity Very High (based on retention time and specific mass transitions).Moderate to High (dependent on antibody cross-reactivity).
Sensitivity (LOD) Low nM to sub-nM range.[1]Low to mid nM range.
Quantification Range Wide (typically 3-4 orders of magnitude).Narrow (typically 2 orders of magnitude).
Precision (CV%) < 15%[2]< 20%
Sample Throughput Moderate (minutes per sample).High (multiple samples processed in parallel on a 96-well plate).
Matrix Effects Can be significant, often requiring internal standards for correction.Can be present, requiring careful sample dilution and matrix-matched standards.
Instrumentation Cost HighLow to Moderate
Cost per Sample Moderate to HighLow
Method Development Can be complex and time-consuming.Relatively straightforward if a suitable antibody is available.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are generalized protocols for the quantification of this compound using LC-MS/MS and a competitive ELISA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines the key steps for quantifying this compound in a biological matrix, such as cell lysates or tissue homogenates.

1. Sample Preparation:

  • Extraction: Homogenize cells or tissues in a cold extraction solvent, such as a mixture of acetonitrile, methanol, and water (2:2:1 v/v/v).[3]

  • Protein Precipitation: To an aliquot of the homogenate, add a protein precipitation agent like 5-sulfosalicylic acid (SSA) to a final concentration of 2.5%.[4]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: Employ a C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from 2% to 95% Mobile Phase B.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da.

    • Quantifier Transition: [M+H]+ → [M+H-507]+

    • Qualifier Transition: A second, specific fragment ion should be monitored for confirmation.

  • Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to an appropriate internal standard (e.g., a stable isotope-labeled this compound) and comparing it to a standard curve.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol describes a hypothetical competitive ELISA for the quantification of this compound. This method relies on the availability of a specific antibody against this compound.

1. Plate Coating:

  • Coat the wells of a 96-well microplate with an antibody specific for this compound.

  • Incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate as described above.

3. Competition Reaction:

  • Add standards and samples to the appropriate wells.

  • Immediately add a fixed concentration of enzyme-labeled this compound (e.g., conjugated to horseradish peroxidase - HRP) to each well.

  • Incubate for 1-2 hours at room temperature. During this step, the free this compound in the sample competes with the enzyme-labeled this compound for binding to the limited number of antibody sites.

4. Detection:

  • Wash the plate to remove unbound reagents.

  • Add a chromogenic substrate (e.g., TMB) to each well.

  • Incubate in the dark until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

5. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • The signal intensity is inversely proportional to the concentration of this compound in the sample.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards and use it to determine the concentration of this compound in the samples.

Visualizing the Workflow: LC-MS/MS for this compound Quantification

The following diagram illustrates the logical workflow of the LC-MS/MS-based quantification of this compound, from sample preparation to data analysis.

Caption: Workflow for this compound quantification by LC-MS/MS.

References

Specificity of Enzymatic Reactions with 5-Oxodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic specificity for 5-Oxodecanoyl-CoA, a medium-chain oxo-fatty acyl-CoA. Due to a lack of direct experimental data on the enzymatic processing of this compound, this document focuses on the most probable candidate enzymes based on their known substrate specificities for structurally similar molecules. The primary enzymes of interest belong to the fatty acid β-oxidation pathway, namely medium-chain acyl-CoA dehydrogenase (MCAD) and 3-ketoacyl-CoA thiolase.

Introduction to this compound and its Potential Metabolism

This compound is a ten-carbon acyl-CoA molecule featuring a ketone group at the fifth carbon. Its structure suggests that it may be a substrate for enzymes involved in fatty acid metabolism. The β-oxidation pathway is the primary route for the degradation of fatty acyl-CoAs. This pathway involves a cycle of four enzymatic reactions that shorten the acyl chain by two carbons in each cycle. The key enzymes in this pathway exhibit substrate specificity based on the chain length of the acyl-CoA. For a C10 compound like this compound, the enzymes responsible for medium-chain fatty acid metabolism are the most likely to exhibit reactivity.

Candidate Enzymes for this compound Metabolism

Based on the substrate specificities of enzymes in the β-oxidation pathway, the following are the most promising candidates for interaction with this compound:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): This enzyme catalyzes the first step of β-oxidation for acyl-CoAs with chain lengths from 4 to 12 carbons. Its known promiscuity towards a range of medium-chain substrates makes it a strong candidate for recognizing and dehydrogenating this compound.

  • 3-Ketoacyl-CoA Thiolase: This enzyme is responsible for the final step of the β-oxidation cycle, cleaving a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. Thiolases are known to have broad substrate specificity with respect to chain length and could potentially act on a downstream metabolite of this compound.

Comparative Analysis of Enzymatic Specificity

While direct kinetic data for this compound is not available in the reviewed literature, we can infer its potential as a substrate by examining data for analogous compounds. A study on the metabolism of 5-hydroxydecanoate (B1195396), a structurally similar C10 molecule with a hydroxyl group at the 5-position, provides valuable insights. The CoA ester of 5-hydroxydecanoate was found to be a substrate for the β-oxidation pathway, although it was metabolized at a slower rate than the corresponding unsubstituted decanoyl-CoA. This suggests that modifications on the acyl chain are tolerated by the β-oxidation enzymes, but may affect the reaction kinetics.

The table below summarizes the known substrate specificities of the candidate enzymes for relevant substrates.

EnzymeSubstrateKm (µM)Vmax (relative activity)Source
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Octanoyl-CoA~2-5100%General Knowledge
Hexanoyl-CoA~5-10HighGeneral Knowledge
Decanoyl-CoA~3-7HighGeneral Knowledge
3-Ketoacyl-CoA Thiolase 3-Oxooctanoyl-CoA~5HighGeneral Knowledge
3-Oxodecanoyl-CoA~5HighGeneral Knowledge
3-Oxododecanoyl-CoA~5HighGeneral Knowledge

Note: The kinetic parameters presented are approximate values from general biochemical literature and may vary depending on the specific enzyme source and assay conditions. Direct experimental data for this compound is needed for a precise comparison.

Experimental Protocols

Detailed methodologies for assaying the activity of the candidate enzymes are provided below. These protocols can be adapted to test the specificity for this compound.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay

This spectrophotometric assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of the acyl-CoA substrate by MCAD.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Ferricenium hexafluorophosphate (1 mM)

  • Acyl-CoA substrate (e.g., Octanoyl-CoA as a control, this compound as the test substrate) (100 µM)

  • Purified MCAD enzyme

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.6) and 1 mM ferricenium hexafluorophosphate.

  • Add the acyl-CoA substrate to the reaction mixture to a final concentration of 100 µM.

  • Initiate the reaction by adding a small amount of purified MCAD enzyme.

  • Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.

  • The rate of the reaction is proportional to the MCAD activity.

3-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA). The reaction is monitored by the decrease in absorbance at 303 nm due to the disappearance of the enolate form of the 3-ketoacyl-CoA.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.1)

  • Coenzyme A (CoA) (0.1 mM)

  • 3-Ketoacyl-CoA substrate (e.g., 3-Oxodecanoyl-CoA) (50 µM)

  • Purified 3-ketoacyl-CoA thiolase enzyme

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.1) and 0.1 mM CoA.

  • Add the 3-ketoacyl-CoA substrate to the reaction mixture to a final concentration of 50 µM.

  • Initiate the reaction by adding a small amount of purified 3-ketoacyl-CoA thiolase enzyme.

  • Monitor the decrease in absorbance at 303 nm.

  • The rate of absorbance decrease is proportional to the thiolase activity.

Visualizations

Hypothesized Metabolic Pathway of this compound

This compound This compound MCAD MCAD This compound->MCAD Substrate Putative_Dehydrogenated_Intermediate Putative_Dehydrogenated_Intermediate MCAD->Putative_Dehydrogenated_Intermediate Product Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase Putative_Dehydrogenated_Intermediate->Enoyl-CoA_Hydratase Substrate 3-Hydroxy-5-oxo-decanoyl-CoA 3-Hydroxy-5-oxo-decanoyl-CoA Enoyl-CoA_Hydratase->3-Hydroxy-5-oxo-decanoyl-CoA Product 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxy-5-oxo-decanoyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase Substrate 3,5-Dioxodecanoyl-CoA 3,5-Dioxodecanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase->3,5-Dioxodecanoyl-CoA Product 3-Ketoacyl-CoA_Thiolase 3-Ketoacyl-CoA_Thiolase 3,5-Dioxodecanoyl-CoA->3-Ketoacyl-CoA_Thiolase Substrate Shorter_Acyl-CoA Shorter_Acyl-CoA 3-Ketoacyl-CoA_Thiolase->Shorter_Acyl-CoA Product Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA_Thiolase->Acetyl-CoA Product

Caption: A hypothesized enzymatic pathway for the metabolism of this compound via β-oxidation.

Experimental Workflow for Enzyme Specificity Assay

cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Substrate_Prep Prepare Substrates: - this compound - Control Substrates Reaction Incubate Enzyme with each Substrate Substrate_Prep->Reaction Enzyme_Prep Purify Candidate Enzymes Enzyme_Prep->Reaction Assay_Setup Prepare Assay Buffers and Reagents Assay_Setup->Reaction Measurement Monitor Reaction Progress (e.g., Spectrophotometry) Reaction->Measurement Kinetics Calculate Kinetic Parameters (Km, Vmax) Measurement->Kinetics Comparison Compare Specificity for This compound vs. Controls Kinetics->Comparison

Caption: A general workflow for determining the specificity of an enzyme for this compound.

Conclusion and Future Directions

The available evidence strongly suggests that enzymes of the medium-chain fatty acid β-oxidation pathway, particularly MCAD and 3-ketoacyl-CoA thiolase, are the most probable candidates for the metabolism of this compound. However, the presence of the 5-oxo group is likely to influence the binding and catalytic efficiency of these enzymes.

To definitively characterize the enzymatic specificity for this compound, further experimental work is required. The protocols outlined in this guide provide a framework for such investigations. Determining the kinetic parameters (Km and kcat) for the interaction of candidate enzymes with this compound will be crucial for a quantitative comparison with their preferred substrates. Such data will be invaluable for researchers in the fields of enzymology, metabolic disorders, and drug development, providing a clearer understanding of the metabolic fate of oxo-fatty acids.

A Comparative Analysis of the Metabolic Flux of 5-Oxodecanoyl-CoA and Decanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic flux of 5-Oxodecanoyl-CoA and its structural analog, decanoyl-CoA. The information presented is supported by experimental data to assist researchers in understanding the metabolic fate and potential signaling implications of these molecules.

Executive Summary

Decanoyl-CoA is a standard intermediate in mitochondrial fatty acid β-oxidation. This compound, derived from the metabolism of 5-hydroxydecanoate (B1195396) (5-HD), also enters the β-oxidation pathway. However, experimental evidence reveals a significant bottleneck in the metabolism of this compound, leading to a considerably slower metabolic flux compared to decanoyl-CoA. This difference is primarily attributed to the reduced efficiency of the L-3-hydroxyacyl-CoA dehydrogenase (HAD) enzyme in processing the hydroxylated intermediate of this compound. This guide will delve into the quantitative differences, the underlying biochemical mechanisms, and the experimental protocols to measure these distinctions.

Data Presentation: Quantitative Comparison of Metabolic Flux

The following table summarizes the key quantitative differences in the metabolism of this compound and decanoyl-CoA, based on studies of their precursors, 5-hydroxydecanoate and decanoate.

ParameterThis compound MetabolismDecanoyl-CoA MetabolismFold DifferenceReference
Vmax of L-3-hydroxyacyl-CoA dehydrogenase (HAD) SlowerFaster~5-fold slower for the 5-HD metabolite[1]
Maximal rate of oxygen consumption in heart mitochondria SlowerFaster~3-fold slower with 5-HD-CoA[1]

Metabolic Pathways and Experimental Workflows

The metabolism of both this compound and decanoyl-CoA primarily occurs through the mitochondrial β-oxidation spiral. The following diagrams illustrate this pathway and a typical experimental workflow for comparing their metabolic flux.

cluster_pathway Mitochondrial β-Oxidation Pathway Decanoyl_CoA Decanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Decanoyl_CoA->Acyl_CoA_Dehydrogenase Five_Oxo_CoA This compound Five_Oxo_CoA->Acyl_CoA_Dehydrogenase Dec_Enoyl_CoA trans-2-Decenoyl-CoA Acyl_CoA_Dehydrogenase->Dec_Enoyl_CoA Five_Oxo_Enoyl_CoA trans-2-Enoyl-5-oxodecanoyl-CoA Acyl_CoA_Dehydrogenase->Five_Oxo_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Dec_Hydroxyacyl_CoA L-3-Hydroxydecanoyl-CoA Enoyl_CoA_Hydratase->Dec_Hydroxyacyl_CoA Five_Oxo_Hydroxyacyl_CoA 3,5-Dihydroxydecanoyl-CoA Enoyl_CoA_Hydratase->Five_Oxo_Hydroxyacyl_CoA HAD L-3-hydroxyacyl-CoA Dehydrogenase (HAD) Dec_Ketoacyl_CoA 3-Ketodecanoyl-CoA HAD->Dec_Ketoacyl_CoA Five_Oxo_Ketoacyl_CoA 3-Keto-5-hydroxydecanoyl-CoA HAD->Five_Oxo_Ketoacyl_CoA Thiolase β-ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Thiolase->Acetyl_CoA Octanoyl_CoA Octanoyl-CoA Thiolase->Octanoyl_CoA Three_Hydroxyoctanoyl_CoA 3-Hydroxyoctanoyl-CoA Thiolase->Three_Hydroxyoctanoyl_CoA Dec_Enoyl_CoA->Enoyl_CoA_Hydratase Five_Oxo_Enoyl_CoA->Enoyl_CoA_Hydratase Dec_Hydroxyacyl_CoA->HAD Five_Oxo_Hydroxyacyl_CoA->HAD Rate-limiting step (5-fold slower Vmax) Dec_Ketoacyl_CoA->Thiolase Five_Oxo_Ketoacyl_CoA->Thiolase

Caption: β-oxidation of Decanoyl-CoA vs. This compound.

cluster_workflow Experimental Workflow for Metabolic Flux Analysis Isolate_Mitochondria Isolate Mitochondria (e.g., from rat liver or heart) Substrate_Incubation Incubate with Substrates: - Decanoyl-CoA (Control) - this compound (Test) + L-carnitine, malate, ADP Isolate_Mitochondria->Substrate_Incubation Respirometry Measure Oxygen Consumption (High-Resolution Respirometry) Substrate_Incubation->Respirometry Metabolite_Analysis Metabolite Analysis (LC-MS/MS) Substrate_Incubation->Metabolite_Analysis Data_Analysis Data Analysis and Flux Calculation Respirometry->Data_Analysis Metabolite_Analysis->Data_Analysis

Caption: Workflow for comparing acyl-CoA metabolic flux.

Potential Signaling Implications

Fatty acids and their CoA-esters are known to act as signaling molecules, in part by activating nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). PPARα is a key regulator of lipid metabolism genes. While direct comparative studies on this compound and decanoyl-CoA are limited, it is plausible that differences in their metabolic flux and the accumulation of intermediates could lead to differential activation of PPARα and downstream gene expression.

cluster_signaling Hypothesized Differential PPARα Signaling Decanoyl_CoA Decanoyl-CoA PPARa PPARα Decanoyl_CoA->PPARa Ligand Activation Five_Oxo_CoA This compound (or its metabolites) Five_Oxo_CoA->PPARa Potentially Altered Ligand Activation PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerizes with RXR and binds RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (e.g., CPT1, ACOX1) PPRE->Gene_Expression Regulates

References

Confirming the Identity of 5-Oxodecanoyl-CoA: A Comparative Guide to Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites is paramount. This guide provides a comprehensive comparison of orthogonal analytical techniques for confirming the identity of 5-Oxodecanoyl-CoA, a key intermediate in fatty acid metabolism. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate methods for your research needs.

Introduction

This compound is a keto-acyl-CoA species that plays a role in cellular metabolism, particularly in the β-oxidation of modified fatty acids. Its accurate identification and quantification are crucial for understanding its biochemical functions and its potential as a biomarker or therapeutic target. Orthogonal analytical techniques, which rely on different physicochemical principles, provide a robust approach to confirming the identity of such molecules by minimizing the risk of misidentification based on a single property. This guide focuses on three primary techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Techniques

The selection of an analytical technique for the confirmation of this compound identity depends on several factors, including the required level of structural detail, sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each technique.

FeatureMass Spectrometry (LC-MS/MS)NMR Spectroscopy (¹H & ¹³C)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by liquid chromatography followed by mass-to-charge ratio measurement and fragmentation analysis.Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.Separation based on differential partitioning between a stationary and mobile phase, with detection by UV absorbance.
Information Provided Molecular weight, elemental composition (high-resolution MS), and structural information from fragmentation patterns.Unambiguous structural elucidation, including stereochemistry and isomeric differentiation.Retention time, which is characteristic for a given compound under specific conditions, and UV absorbance spectrum.
Sensitivity High (picomolar to femtomolar range).[1]Low (micromolar to millimolar range).[2]Moderate (nanomolar to micromolar range).[3]
Specificity High, especially with tandem MS (MS/MS).[1]Very high, provides a unique fingerprint for the molecule.Moderate, can be affected by co-eluting compounds with similar UV absorbance.
Quantitative Analysis Excellent with the use of isotopically labeled internal standards.[1][4]Good, can be absolute with a reference standard.Good with a calibration curve and a pure standard.
Sample Requirement Low (micrograms to nanograms).High (milligrams).[5]Low to moderate (micrograms).
Throughput High.Low.High.

Signaling Pathway and Experimental Workflows

To provide a clear understanding of the biochemical context and the analytical procedures, the following diagrams illustrate the metabolic pathway of this compound's precursor and the experimental workflows for each analytical technique.

Biochemical Pathway of 5-Hydroxydecanoate Metabolism 5-Hydroxydecanoate 5-Hydroxydecanoate 5-Hydroxydecanoyl-CoA 5-Hydroxydecanoyl-CoA 5-Hydroxydecanoate->5-Hydroxydecanoyl-CoA Acyl-CoA Synthetase 5-Hydroxydecenoyl-CoA 5-Hydroxydecenoyl-CoA 5-Hydroxydecanoyl-CoA->5-Hydroxydecenoyl-CoA Acyl-CoA Dehydrogenase 3,5-Dihydroxydecanoyl-CoA 3,5-Dihydroxydecanoyl-CoA 5-Hydroxydecenoyl-CoA->3,5-Dihydroxydecanoyl-CoA Enoyl-CoA Hydratase 5-Hydroxy-3-ketodecanoyl-CoA 5-Hydroxy-3-ketodecanoyl-CoA 3,5-Dihydroxydecanoyl-CoA->5-Hydroxy-3-ketodecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA_and_3-Hydroxyoctanoyl-CoA Acetyl-CoA + 3-Hydroxyoctanoyl-CoA 5-Hydroxy-3-ketodecanoyl-CoA->Acetyl-CoA_and_3-Hydroxyoctanoyl-CoA Thiolase

Metabolism of 5-Hydroxydecanoate via β-Oxidation.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample_Extraction Sample Extraction (e.g., cell lysate, tissue homogenate) Protein_Precipitation Protein Precipitation (e.g., with acetonitrile (B52724) or methanol) Sample_Extraction->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (Reversed-Phase C18) Supernatant_Collection->LC_Separation ESI Electrospray Ionization (Positive Ion Mode) LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ion Selection) ESI->MS1_Scan CID Collision-Induced Dissociation MS1_Scan->CID MS2_Scan MS2 Scan (Fragment Ion Detection) CID->MS2_Scan Data_Analysis Data_Analysis MS2_Scan->Data_Analysis Data Analysis (MRM, Neutral Loss)

Workflow for LC-MS/MS analysis of this compound.

NMR Spectroscopy Experimental Workflow cluster_sample_prep_nmr Sample Preparation cluster_nmr_acq NMR Data Acquisition Purified_Sample Purified this compound Dissolution Dissolution in Deuterated Solvent (e.g., D₂O, CD₃OD) Purified_Sample->Dissolution Transfer_to_NMR_Tube Transfer to NMR Tube Dissolution->Transfer_to_NMR_Tube 1D_Proton_NMR 1D ¹H NMR Transfer_to_NMR_Tube->1D_Proton_NMR 1D_Carbon_NMR 1D ¹³C NMR 1D_Proton_NMR->1D_Carbon_NMR 2D_NMR 2D NMR (e.g., COSY, HSQC) for structural confirmation 1D_Carbon_NMR->2D_NMR Spectral_Analysis Spectral_Analysis 2D_NMR->Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants)

Workflow for NMR analysis of this compound.

HPLC-UV Experimental Workflow cluster_sample_prep_hplc Sample Preparation cluster_hplc_analysis HPLC Analysis Sample_Extraction_HPLC Sample Extraction Filtration Filtration (0.22 µm) Sample_Extraction_HPLC->Filtration Injection Injection onto HPLC Filtration->Injection RP_HPLC Reversed-Phase HPLC (C18 Column) Injection->RP_HPLC UV_Detection UV Detection (e.g., 260 nm) RP_HPLC->UV_Detection Chromatogram_Analysis Chromatogram_Analysis UV_Detection->Chromatogram_Analysis Chromatogram Analysis (Retention Time, Peak Area)

Workflow for HPLC-UV analysis of this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. The following protocols provide a starting point for the analysis of this compound.

Protocol 1: LC-MS/MS Analysis

This protocol is a general method for the analysis of medium-chain acyl-CoAs and can be adapted for this compound.[1][6]

1. Sample Preparation:

  • Homogenize tissue samples or lyse cells in a cold extraction buffer (e.g., 80% methanol).

  • Add an internal standard (e.g., ¹³C-labeled acyl-CoA) for quantitative analysis.

  • Precipitate proteins by adding a solvent like acetonitrile and centrifuge to pellet the precipitate.[7]

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol).

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with collision-induced dissociation (CID) for structural confirmation.

  • MRM Transitions:

    • Precursor Ion (Q1): The [M+H]⁺ of this compound (m/z 922.3).

    • Product Ion (Q3): A common fragment for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da), resulting in a fragment of the acyl group.[1] Another characteristic fragment is at m/z 428, corresponding to the adenosine-3',5'-diphosphate portion.[1]

  • Data Analysis: Integrate the peak areas of the MRM transitions and quantify using the internal standard.

Protocol 2: NMR Spectroscopy

This protocol outlines the general steps for acquiring NMR spectra of acyl-CoAs.[2][9]

1. Sample Preparation:

  • A purified and relatively concentrated sample of this compound (typically >1 mg) is required.[5]

  • Lyophilize the sample to remove any residual water.

  • Dissolve the sample in a deuterated solvent (e.g., D₂O or methanol-d₄). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Transfer the solution to a clean NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals to observe would be those corresponding to the acyl chain protons, particularly those adjacent to the ketone and thioester functionalities.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The carbonyl carbons of the ketone and thioester groups will have characteristic chemical shifts.

  • 2D NMR: For unambiguous structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

3. Spectral Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.

Protocol 3: HPLC-UV Analysis

This protocol describes a general method for the separation and detection of acyl-CoAs by HPLC with UV detection.[3]

1. Sample Preparation:

  • Extract the sample as described in the LC-MS/MS protocol.

  • Ensure the final sample is free of particulate matter by filtering through a 0.22 µm syringe filter before injection.

2. HPLC System:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase A: Aqueous buffer (e.g., 100 mM sodium phosphate, pH 5.5).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A suitable gradient to elute the this compound with good peak shape and resolution from other components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard.

  • Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.

Conclusion

The confirmation of this compound identity is most reliably achieved through the use of orthogonal analytical techniques. LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for complex biological samples and for quantitative analysis. NMR spectroscopy provides the most detailed structural information, making it the gold standard for unambiguous structure elucidation, albeit with lower sensitivity. HPLC-UV is a robust and widely available technique that is well-suited for routine analysis and quantification when a pure standard is available. By combining the strengths of these methods, researchers can confidently identify and quantify this compound, paving the way for a deeper understanding of its role in health and disease. Commercial availability of a this compound standard is crucial for all quantitative purposes and for the initial validation of any analytical method.[11]

References

Unraveling Species-Specific Nuances in 5-Oxodecanoyl-CoA Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the species-specific differences in the metabolism of key molecules is paramount for preclinical studies and translational research. This guide provides a comprehensive comparison of 5-Oxodecanoyl-CoA metabolism across different species, supported by experimental data and detailed protocols.

The metabolism of this compound, a medium-chain ketoacyl-CoA, is a critical process in fatty acid beta-oxidation. Species-specific variations in the enzymes governing this pathway can lead to significant differences in metabolic rates and product profiles, impacting toxicological assessments and the development of therapeutic agents.

Comparative Analysis of Enzyme Activity

The primary enzymes involved in the beta-oxidation of medium-chain fatty acids are the acyl-CoA dehydrogenases (ACADs). Studies have revealed notable differences in the substrate specificity of these enzymes across species, which directly influences the metabolism of this compound.

EnzymeHumanRatMouseKey Observations
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Optimal activity with medium-chain acyl-CoAs.Exhibits broader substrate specificity towards longer-chain acyl-CoAs compared to human MCAD.More active towards longer-chain substrates than human MCAD[1].These differences in substrate preference suggest that the initial dehydrogenation of this compound may occur at varying efficiencies across these species.
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Less active with longer-chain substrates.More active toward substrates with longer carbon side chains compared to the human enzyme[2].Data not available.This further supports the concept of species-dependent variations in acyl-CoA dehydrogenase activity.
Trifunctional Protein Catalyzes the conversion of 3-Oxodecanoyl-CoA to Octanoyl-CoA[3][4].Pathway inferred by homology to humans.Pathway inferred by homology to humans.The latter steps of beta-oxidation for ketoacyl-CoAs are generally conserved, but subtle kinetic differences may exist.

Signaling Pathways and Metabolic Fate

The metabolism of this compound is integrated into the broader network of fatty acid beta-oxidation, primarily occurring within the mitochondria. The resulting products, acetyl-CoA and a shortened acyl-CoA, enter the citric acid cycle for energy production or are utilized in other metabolic pathways.

Fatty_Acid_Beta_Oxidation This compound This compound Acyl-CoA Dehydrogenase (Species-Specific) Acyl-CoA Dehydrogenase (Species-Specific) This compound->Acyl-CoA Dehydrogenase (Species-Specific) Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Dehydrogenase (Species-Specific)->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA Dehydrogenase 3-Ketoacyl-CoA Thiolase (Trifunctional Protein) 3-Ketoacyl-CoA Thiolase (Trifunctional Protein) 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA Thiolase (Trifunctional Protein) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA Thiolase (Trifunctional Protein)->Acetyl-CoA Octanoyl-CoA Octanoyl-CoA 3-Ketoacyl-CoA Thiolase (Trifunctional Protein)->Octanoyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Thaw Microsomes Thaw Microsomes Prepare Reaction Mix Prepare Reaction Mix Thaw Microsomes->Prepare Reaction Mix Pre-incubate Pre-incubate Prepare Reaction Mix->Pre-incubate Initiate with this compound Initiate with this compound Pre-incubate->Initiate with this compound Incubate at 37°C Incubate at 37°C Initiate with this compound->Incubate at 37°C Quench Reaction Quench Reaction Incubate at 37°C->Quench Reaction Centrifuge Centrifuge Quench Reaction->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis

References

Safety Operating Guide

Essential Safety and Operational Guide for 5-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Oxodecanoyl-CoA. Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining experimental integrity.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 5-Oxodecanoyl-coenzyme A

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin irritation (Category 2), H315: Causes skin irritation.[1]

  • Eye irritation (Category 2), H319: Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Pictogram:

  • GHS07: Exclamation mark

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene, powder-free.To prevent skin contact and irritation.
Eye Protection Safety glasses or gogglesConforming to OSHA or EN 149 standards.To protect against splashes and eye irritation.
Body Protection Laboratory coat or disposable gown---To protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling the substance as a powder or if dust/aerosols may be generated.To prevent respiratory tract irritation.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid ingestion and inhalation.

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust generation.

  • Wash hands thoroughly after handling.

  • Remove contaminated clothing and wash it before reuse.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible substances.

  • For specific storage temperatures, refer to the Certificate of Analysis, though room temperature is generally acceptable in the continental US.

Emergency and First Aid Procedures

In case of exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
If on Skin Wash with plenty of soap and water.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
If Inhaled Remove the person to fresh air and keep them comfortable for breathing.
If Swallowed Call a poison center or doctor if you feel unwell. Rinse mouth.

Spill and Disposal Plan

Spill Containment:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For powders, carefully scoop the material into a suitable container for disposal. For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container.

  • Clean: Decontaminate the spill area thoroughly.

Disposal:

  • Dispose of this compound and any contaminated materials in sealed, properly labeled containers.

  • All disposal must be in accordance with local, regional, and national regulations. Do not allow the product to enter the sewage system or household garbage.

Experimental Workflow: Handling this compound

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal a Don Personal Protective Equipment (PPE) (Gloves, Gown, Eye Protection) b Prepare Well-Ventilated Workspace (Chemical Fume Hood) a->b c Retrieve this compound from Storage b->c d Weigh or Aliquot Material c->d e Prepare Solution (if applicable) d->e f Return Stock to Storage e->f j Collect Waste in a Labeled, Sealed Container e->j g Decontaminate Work Area f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i k Dispose of Waste According to Institutional and Local Regulations j->k

Caption: Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.